Product packaging for Didesmethyl Chlorpheniramine Maleate Salt(Cat. No.:CAS No. 23052-94-0)

Didesmethyl Chlorpheniramine Maleate Salt

Cat. No.: B1140656
CAS No.: 23052-94-0
M. Wt: 362.81
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Didesmethyl Chlorpheniramine Maleate Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₉ClN₂O₄ and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₁₉ClN₂O₄ B1140656 Didesmethyl Chlorpheniramine Maleate Salt CAS No. 23052-94-0

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXHRHVXXRKUMZ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23052-94-0
Record name 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23052-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties of Didesmethyl Chlorpheniramine Maleate Salt

Abstract

This compound is a primary metabolite of the first-generation antihistamine, Chlorpheniramine.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and purification methods. It also delves into its pharmacological context as a metabolite, including its formation and potential receptor interactions. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support further research and development.

Chemical and Physical Properties

This compound is the product of the N-demethylation of Chlorpheniramine.[2] Its fundamental properties are summarized below.

Chemical Identifiers
PropertyValueSource
IUPAC Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine[3]
CAS Number 23052-94-0[1][2][3]
Molecular Formula C₁₈H₁₉ClN₂O₄[1][3]
Molecular Weight 362.81 g/mol [1][2][3]
Canonical SMILES C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O[3]
InChI Key OVXHRHVXXRKUMZ-BTJKTKAUSA-N[3]
Synonyms Chlorpheniramine Impurity 11 Maleate Salt, 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1)[3]
Physical Properties

Synthesis and Purification

The generation of Didesmethyl Chlorpheniramine can be approached through two primary routes: as a metabolic product of Chlorpheniramine or via direct chemical synthesis.

Synthesis Methodologies

Two main strategies exist for the synthesis of Didesmethyl Chlorpheniramine:

  • Demethylation of Chlorpheniramine : This involves the removal of the two methyl groups from the tertiary amine of Chlorpheniramine. Classical methods for N-dealkylation, such as the von Braun degradation or the use of chloroformate reagents, are effective for this transformation.[2]

  • Direct Synthesis of the Primary Amine Core : An alternative approach is the direct synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.[2] This method avoids potentially harsh dealkylation steps. A plausible pathway begins with the reaction between p-chlorobenzyl cyanide and a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a strong base like sodium amide.[2]

The following diagram illustrates these synthetic approaches.

G cluster_0 Synthetic Routes Chlorpheniramine Chlorpheniramine Demethylation Demethylation (e.g., von Braun, Chloroformates) Chlorpheniramine->Demethylation Didesmethyl_Chlorpheniramine Didesmethyl Chlorpheniramine Demethylation->Didesmethyl_Chlorpheniramine p_chlorobenzyl_cyanide p-Chlorobenzyl Cyanide Base Strong Base (e.g., NaNH2) p_chlorobenzyl_cyanide->Base two_halopyridine 2-Halopyridine two_halopyridine->Base Intermediate Core Intermediate Base->Intermediate Intermediate->Didesmethyl_Chlorpheniramine Further Steps

Caption: Synthetic pathways to Didesmethyl Chlorpheniramine.

Purification

After synthesis, the maleate salt is formed. Purification of the final product is typically achieved through recrystallization from a suitable solvent system.[2] The choice of solvent is critical to maximize the yield of the pure crystalline form while leaving impurities dissolved.[2] For high-purity reference standards, column chromatography may also be employed. A patent for a related Chlorpheniramine impurity suggests using a silica gel column with a dichloromethane:methanol (50:1) eluent system.[4]

Pharmacology and Metabolism

Metabolic Pathway

Didesmethyl Chlorpheniramine is a major metabolite of Chlorpheniramine. The N-demethylation process is primarily catalyzed by cytochrome P450 isoenzymes.[2] In humans, CYP2D6 is the key enzyme responsible for this metabolic conversion.[2] The biotransformation is stereoselective, meaning the (S)-(+)- and (R)-(-)-enantiomers of Chlorpheniramine are metabolized at different rates.[2]

The metabolic cascade is visualized in the following diagram.

G cluster_1 Metabolic Pathway of Chlorpheniramine Chlorpheniramine Chlorpheniramine (Racemic Mixture) CYP2D6 CYP2D6 Enzyme Chlorpheniramine->CYP2D6 First N-demethylation Monodesmethyl Monodesmethyl Chlorpheniramine CYP2D6->Monodesmethyl Didesmethyl Didesmethyl Chlorpheniramine CYP2D6->Didesmethyl Monodesmethyl->CYP2D6 Second N-demethylation

Caption: Metabolic conversion of Chlorpheniramine.

Receptor Binding and Pharmacological Activity

Comprehensive in vitro receptor binding affinity and selectivity profiles for this compound are not extensively detailed in publicly available literature.[2] Its parent compound, Chlorpheniramine, is a known H1-receptor antagonist and also exhibits affinity for muscarinic acetylcholine receptors and can inhibit serotonin reuptake, leading to side effects like sedation and anticholinergic symptoms.[2] To fully characterize the pharmacological profile of the didesmethyl metabolite, its binding affinities at these and other receptors would need to be experimentally determined.

Experimental Protocols

Protocol: Synthesis and Purification of this compound

This is a generalized protocol based on established chemical principles for similar compounds.

  • Synthesis (Direct Core Synthesis)

    • In a reaction vessel under an inert atmosphere, dissolve p-chlorobenzyl cyanide and 2-bromopyridine in a suitable anhydrous solvent (e.g., toluene).

    • Slowly add a strong base, such as sodium amide, while maintaining a controlled temperature.

    • Allow the reaction to proceed until completion, monitored by a technique like Thin Layer Chromatography (TLC).

    • Quench the reaction carefully with an appropriate reagent.

    • Perform an aqueous workup to extract the intermediate product.

    • The resulting intermediate will require further chemical modifications (e.g., reduction of the nitrile group) to form the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.

  • Salt Formation

    • Dissolve the purified primary amine base in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of maleic acid dissolved in the same solvent.

    • Stir the mixture to allow for the formation of the maleate salt precipitate.

  • Purification (Recrystallization)

    • Collect the crude salt by filtration.

    • Dissolve the salt in a minimal amount of a hot solvent or solvent mixture.

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the purified crystals and wash with a small amount of cold solvent.

    • Dry the final product under a vacuum.

Protocol: Metabolite Identification and Profiling

This workflow outlines the general steps for identifying and quantifying metabolites like Didesmethyl Chlorpheniramine in biological samples.

The workflow is illustrated below.

G cluster_2 Metabolite Identification Workflow Sample Biological Sample (Plasma, Urine) Extraction Sample Preparation (e.g., SPE, LLE) Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Detection, Alignment) Analysis->Data Identification Metabolite Identification (Mass, Fragmentation) Data->Identification Quantification Quantification (Comparison to Standard) Identification->Quantification

Caption: Workflow for metabolite identification.

  • Sample Collection : Obtain biological matrices (e.g., plasma, urine) from subjects administered the parent drug.

  • Sample Preparation : Extract the analytes from the biological matrix using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

  • Analytical Separation : Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the metabolite from the parent drug and other endogenous compounds.

  • Detection and Identification : Use a mass spectrometer (MS), often a tandem MS (MS/MS), to detect and identify the metabolite based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Quantification : Quantify the amount of the metabolite in the sample by comparing its response to that of a known concentration of a purified analytical standard of this compound.

Conclusion

This compound is a key metabolite in the biotransformation of Chlorpheniramine. Understanding its chemical properties, synthesis, and pharmacological profile is crucial for a complete characterization of the parent drug's activity and for drug safety and impurity profiling. The protocols and data presented in this guide serve as a foundational resource for researchers in pharmacology and drug development.

References

An In-depth Technical Guide to Didesmethyl Chlorpheniramine Maleate Salt (CAS: 23052-94-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl Chlorpheniramine Maleate Salt, with the Chemical Abstracts Service (CAS) number 23052-94-0, is primarily known as a metabolite of the first-generation antihistamine, Chlorpheniramine.[1][2] This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, synthesis, metabolic pathway, and analytical methodologies. As a key metabolite, understanding the characteristics of Didesmethyl Chlorpheniramine is crucial for a complete pharmacokinetic and pharmacodynamic profile of the parent drug, Chlorpheniramine. It is also classified as a related compound or impurity in the manufacturing of Chlorpheniramine, making its characterization essential for quality control in pharmaceutical production. This compound is intended for research use only and is not for human or veterinary use.[3]

Chemical and Physical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available computed data and general descriptions.

PropertyValueSource
CAS Number 23052-94-0[4][5]
Molecular Formula C₁₈H₁₉ClN₂O₄[1][4]
Molecular Weight 362.81 g/mol [1][4]
IUPAC Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine[4]
Synonyms 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1), Chlorpheniramine Impurity 11 Maleate Salt[4]
Physical Description Solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Not experimentally determined
pKa Not experimentally determined

Synthesis

Proposed Synthetic Pathway

A potential synthesis could be a multi-step process, as outlined below. This proposed pathway is based on known organic chemistry reactions and synthetic strategies for analogous compounds.

G cluster_0 Step 1: Synthesis of the Nitrile Intermediate cluster_1 Step 2: Alkylation cluster_2 Step 3: Reduction and Deprotection cluster_3 Step 4: Salt Formation A p-Chlorobenzyl cyanide D 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile A->D + B 2-Halopyridine B->D + C Strong Base (e.g., Sodium Amide) C->D in E 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile H Protected Didesmethyl Chlorpheniramine Precursor E->H + F Protected Aminoethyl Halide F->H + G Base G->H in I Protected Didesmethyl Chlorpheniramine Precursor L 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (Free Base) I->L 1. J Reducing Agent (e.g., LiAlH4) J->L K Deprotection Step K->L 2. M 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine O This compound M->O + N Maleic Acid N->O in suitable solvent

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

  • React p-chlorobenzyl cyanide with a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a strong base like sodium amide in an appropriate aprotic solvent.

  • The reaction mixture would likely require heating under reflux.

  • Work-up would involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

Step 2: Alkylation

  • The resulting nitrile intermediate is then alkylated using a protected aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base.

Step 3: Reduction and Deprotection

  • The nitrile group is reduced to a primary amine, and the protecting group on the ethylamine moiety is removed. A strong reducing agent like lithium aluminum hydride could potentially achieve both transformations in a single step.

Step 4: Salt Formation

  • The purified free base of didesmethyl chlorpheniramine is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

  • A solution of maleic acid in the same solvent is added, likely in a 1:1 molar ratio.

  • The this compound would then precipitate out of the solution and could be collected by filtration and dried.

Metabolism and Signaling Pathways

Didesmethyl Chlorpheniramine is the final product of the sequential N-demethylation of Chlorpheniramine. This metabolic process primarily occurs in the liver and is catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant contribution from the CYP2D6 isoenzyme.[3][6]

The biotransformation occurs in two steps:

  • Chlorpheniramine is first metabolized to Monodesmethyl Chlorpheniramine.

  • This intermediate is then further demethylated to yield Didesmethyl Chlorpheniramine.[3]

These demethylated metabolites are generally more polar than the parent drug, which facilitates their excretion from the body.[3]

G cluster_0 Metabolic Pathway of Chlorpheniramine Chlorpheniramine Chlorpheniramine Monodesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine Chlorpheniramine->Monodesmethyl_Chlorpheniramine CYP2D6 Didesmethyl_Chlorpheniramine Didesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine->Didesmethyl_Chlorpheniramine CYP2D6

Caption: N-demethylation of Chlorpheniramine to Didesmethyl Chlorpheniramine.

The pharmacological activity of Didesmethyl Chlorpheniramine has not been extensively studied. However, it is generally presumed that its activity at the histamine H1 receptor is significantly lower than that of the parent compound, Chlorpheniramine. This is because the dimethylamino group of Chlorpheniramine is thought to be important for its antagonist activity.

Analytical Methodologies

While specific, validated analytical methods for the routine quantification of Didesmethyl Chlorpheniramine Maleate are not widely published, methods for the parent drug, Chlorpheniramine, can be adapted. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the determination of Chlorpheniramine and its metabolites in biological matrices.

Proposed Analytical Workflow

The following workflow outlines a general procedure for the analysis of Didesmethyl Chlorpheniramine in a biological matrix such as plasma.

G Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation or LLE) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (Reversed-Phase HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General analytical workflow for the determination of Didesmethyl Chlorpheniramine.

Experimental Protocol (Conceptual)

Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To a plasma sample, add an internal standard.

  • Alkalinize the sample with a suitable buffer.

  • Extract the analyte with an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Centrifuge to separate the layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Based on Chlorpheniramine methods):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Detection:

    • UV: Detection wavelength would need to be optimized, but a wavelength around 220-260 nm is a likely starting point.

    • MS/MS: Electrospray ionization (ESI) in positive ion mode would be appropriate. Specific precursor and product ion transitions would need to be determined for Didesmethyl Chlorpheniramine.

Quantification:

  • A calibration curve would be constructed using known concentrations of this compound.

  • The concentration in unknown samples would be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key metabolite in the biotransformation of Chlorpheniramine. While it is commercially available for research purposes, a significant gap exists in the publicly available experimental data regarding its specific physicochemical properties and pharmacological activity. The information provided in this guide, based on the known chemistry and pharmacology of the parent compound, offers a foundational understanding for researchers. Further experimental work is necessary to fully characterize this metabolite, which will, in turn, provide a more complete picture of the clinical pharmacology of Chlorpheniramine.

References

An In-depth Technical Guide to Didesmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, chlorpheniramine. This document details its physicochemical properties, synthesis, metabolic pathways, and analytical methodologies, and explores its pharmacological activity.

Core Physicochemical Data

This compound is the final product of the sequential N-demethylation of chlorpheniramine. The following table summarizes its key quantitative data.

PropertyValue
Molecular Weight 362.8 g/mol
Molecular Formula C₁₈H₁₉ClN₂O₄
CAS Number 23052-94-0
IUPAC Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine

Synthesis and Preparation

The synthesis of Didesmethyl Chlorpheniramine primarily involves the demethylation of the parent compound, chlorpheniramine, or a multi-step process starting from precursor molecules.

Experimental Protocol: Demethylation via von Braun Degradation

A common method for the N-dealkylation of tertiary amines like chlorpheniramine is the von Braun degradation. This reaction utilizes cyanogen bromide to cleave the amine, yielding an organocyanamide.

Reaction Mechanism:

  • Nucleophilic Attack: The tertiary amine of chlorpheniramine acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form a quaternary ammonium salt.

  • Second Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking one of the methyl groups on the nitrogen, leading to the formation of bromomethane and the corresponding N,N-dimethylcyanamide derivative of the desired compound. This process is repeated to remove the second methyl group.

Alternative Synthetic Route

An alternative approach involves the direct synthesis of the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. A plausible pathway begins with the reaction between p-chlorobenzyl cyanide and 2-halopyridine in the presence of a strong base, such as sodium amide, to form the carbon-carbon bond between the phenyl and pyridyl moieties. Subsequent reduction of the nitrile and manipulation of the side chain would lead to the desired primary amine.

Metabolic Pathway and Pharmacokinetics

Didesmethyl Chlorpheniramine is a product of the hepatic metabolism of chlorpheniramine. This biotransformation is a crucial factor in the drug's duration of action and clearance.

The elimination of chlorpheniramine is primarily through N-demethylation in the liver. This process is catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant role attributed to the CYP2D6 isoenzyme. The metabolism occurs in two steps:

  • Chlorpheniramine is first metabolized to Monodesmethyl Chlorpheniramine.

  • This intermediate is then further demethylated to form Didesmethyl Chlorpheniramine[1].

These demethylated metabolites are more polar than the parent drug, which facilitates their excretion from the body. The formation of these metabolites can be influenced by genetic polymorphisms in CYP2D6, leading to interindividual variability in patient response to chlorpheniramine.

Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl Chlorpheniramine Chlorpheniramine->Monodesmethyl CYP2D6 (N-demethylation) Didesmethyl Didesmethyl Chlorpheniramine Monodesmethyl->Didesmethyl CYP2D6 (N-demethylation) Excretion Excretion Didesmethyl->Excretion Increased Polarity

Metabolic Pathway of Chlorpheniramine

Pharmacological Activity and Signaling Pathways

While the pharmacological activity of Didesmethyl Chlorpheniramine has not been as extensively studied as the parent compound, it is understood to contribute to the overall therapeutic and side-effect profile of chlorpheniramine.

Histamine H1 Receptor Antagonism

As a metabolite of a potent H1 antihistamine, Didesmethyl Chlorpheniramine is presumed to retain activity as an inverse agonist at the histamine H1 receptor. The binding of H1 receptor antagonists blocks the action of histamine, mitigating allergic responses such as smooth muscle contraction, increased capillary permeability, and neurotransmission in the central nervous system. The sustained H1-receptor occupancy observed after chlorpheniramine administration suggests that its active metabolites, including Didesmethyl Chlorpheniramine, contribute to its long duration of action[2].

cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates Allergic_Response Allergic Response PLC->Allergic_Response Leads to Histamine Histamine Histamine->H1_Receptor Activates Didesmethyl Didesmethyl Chlorpheniramine Didesmethyl->H1_Receptor Blocks

H1 Receptor Signaling Blockade
Serotonergic Activity

There is evidence to suggest that chlorpheniramine and its metabolites exhibit affinity for the serotonin transporter and can inhibit serotonin re-uptake[3]. This action is separate from its antihistaminic properties and may contribute to some of its central nervous system effects. The affinity of chlorpheniramine for the human serotonin transporter has been shown to be comparable to that of some antidepressant medications[3]. Further research is needed to fully characterize the serotonergic activity of Didesmethyl Chlorpheniramine specifically.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of chlorpheniramine and its metabolites in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify chlorpheniramine, monodesmethylchlorpheniramine, and didesmethylchlorpheniramine in a plasma sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column is commonly used. For enantioselective separation, a chiral stationary phase such as β-cyclodextrin can be employed.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The pH is typically adjusted to the acidic range.

  • Gradient: A gradient elution is often used to achieve optimal separation of the parent drug and its metabolites.

  • Flow Rate: A typical flow rate is around 1.0 mL/minute.

  • Detection: UV detection is commonly set at a wavelength of approximately 225 nm. Mass spectrometry provides higher sensitivity and specificity.

  • Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples. This is typically followed by centrifugation and filtration of the supernatant before injection.

Sample Plasma Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow

Conclusion

This compound is a key metabolite in the disposition of chlorpheniramine. A thorough understanding of its physicochemical properties, synthesis, and pharmacological activity is essential for a complete comprehension of the clinical pharmacology of its parent drug. Further research into the specific receptor binding affinities and functional activities of this metabolite will provide a more detailed picture of its contribution to the therapeutic effects and potential side effects of chlorpheniramine. The analytical methods outlined in this guide provide a foundation for the accurate quantification of this compound in research and clinical settings.

References

Structure Elucidation of Didesmethyl Chlorpheniramine Maleate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, chlorpheniramine. This document outlines the key chemical properties, metabolic pathway, and a plausible synthetic route for this compound. Due to the limited availability of public domain experimental data, this guide combines established information with predicted spectroscopic and physical properties to serve as a valuable resource for researchers. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.

Introduction

Didesmethyl Chlorpheniramine is the final demethylated metabolite of Chlorpheniramine, an antihistamine widely used for the relief of allergy symptoms. The metabolic process, primarily mediated by cytochrome P450 enzymes, involves the sequential removal of the two methyl groups from the tertiary amine of chlorpheniramine. As a significant metabolite, understanding the structure and properties of Didesmethyl Chlorpheniramine is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. This guide details the necessary steps and data for its structural confirmation.

Chemical and Physical Properties

This compound is the maleate salt form of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. The salt formation enhances the stability and solubility of the primary amine.

PropertyValueSource
Chemical Formula C₁₈H₁₉ClN₂O₄[1][2]
Molecular Weight 362.81 g/mol [2]
CAS Number 23052-94-0[1][2]
IUPAC Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine[1]
Physical Form Predicted: White to off-white solidN/A
Melting Point Not publicly available. For comparison, Desmethyl Chlorpheniramine Maleate Salt has a melting point of 121-123 °C.N/A
Solubility Predicted: Soluble in water and methanol.N/A

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes hepatic metabolism, primarily through N-demethylation catalyzed by cytochrome P450 enzymes, with CYP2D6 being a key contributor. This process is stereoselective. The metabolism proceeds in two steps, first forming Monodesmethyl Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.

Chlorpheniramine Chlorpheniramine (Tertiary Amine) Monodesmethyl Monodesmethyl Chlorpheniramine (Secondary Amine) Chlorpheniramine->Monodesmethyl N-demethylation Didesmethyl Didesmethyl Chlorpheniramine (Primary Amine) Monodesmethyl->Didesmethyl N-demethylation CYP2D6 CYP2D6 CYP2D6->Chlorpheniramine CYP2D6->Monodesmethyl

Metabolic Pathway of Chlorpheniramine

Synthesis and Isolation

A practical approach to obtaining Didesmethyl Chlorpheniramine is through the direct synthesis of its primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by salt formation with maleic acid. This method circumvents the need for N-dealkylation of chlorpheniramine.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Step 1: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile

  • To a solution of 4-chlorophenylacetonitrile and 2-vinylpyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium amide or lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Dissolve the purified 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile in a suitable solvent (e.g., diethyl ether, THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, portion-wise at 0 °C.

  • Reflux the reaction mixture until the reduction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude primary amine.

Step 3: Formation of the Maleate Salt

  • Dissolve the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a solution of maleic acid in the same solvent dropwise with stirring.

  • The maleate salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

cluster_0 Synthesis Workflow Starting Materials 4-chlorophenylacetonitrile + 2-vinylpyridine Intermediate 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile Starting Materials->Intermediate Michael Addition Amine Core 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine Intermediate->Amine Core Nitrile Reduction Final Product Didesmethyl Chlorpheniramine Maleate Salt Amine Core->Final Product Salt Formation with Maleic Acid

Synthetic Workflow

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

cluster_0 Structure Elucidation Workflow Synthesis Synthesis and Purification MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structure Structure Confirmation MS->Structure IR->Structure NMR->Structure

Logical Workflow for Structure Elucidation
Mass Spectrometry (MS)

TechniqueExpected Observations
Electrospray Ionization (ESI-MS) - [M+H]⁺: Expected at m/z 247.10 (for the free base).- [M-H]⁻ of Maleic Acid: Expected at m/z 115.01.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation pattern would show characteristic losses of the aminoethyl side chain and fragments corresponding to the chlorophenyl and pyridinyl moieties.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3400-3200 N-H stretching of the primary amine (NH₂)
3100-3000 Aromatic C-H stretching
2950-2850 Aliphatic C-H stretching
~1700 C=O stretching of the carboxylic acid in maleate
~1600 C=C stretching of the aromatic rings and maleate
~1640 N-H bending of the primary amine
~830 C-H out-of-plane bending for the para-substituted chlorophenyl ring
~750 C-H out-of-plane bending for the 2-substituted pyridine ring
~1100 C-Cl stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.

¹H NMR:

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5 d 1H Pyridine H-6
~7.6 t 1H Pyridine H-4
~7.3 d 2H Chlorophenyl H-2, H-6
~7.2 d 2H Chlorophenyl H-3, H-5
~7.1 d 1H Pyridine H-3
~7.0 t 1H Pyridine H-5
~6.2 s 2H Maleate C-H
~4.2 t 1H Methine C-H
~2.9 t 2H -CH₂-NH₂
~2.3 q 2H -CH₂-CH₂-NH₂

| ~2.0 (broad) | s | 2H | -NH₂ |

¹³C NMR:

Chemical Shift (ppm) Assignment
~168 Maleate C=O
~160 Pyridine C-2
~149 Pyridine C-6
~142 Chlorophenyl C-1'
~136 Pyridine C-4
~132 Chlorophenyl C-4'
~130 Maleate C-H
~129 Chlorophenyl C-2', C-6'
~128 Chlorophenyl C-3', C-5'
~123 Pyridine C-3
~122 Pyridine C-5
~50 Methine C
~40 -CH₂-NH₂

| ~35 | -CH₂-CH₂-NH₂ |

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of modern analytical techniques. While publicly available experimental data is scarce, the predicted spectroscopic data, in conjunction with the known metabolic pathway and plausible synthetic routes, provides a solid framework for its identification and characterization. This guide serves as a foundational resource for researchers working with chlorpheniramine and its metabolites, facilitating further studies into its pharmacological and toxicological profile.

References

An In-Depth Technical Guide to the Synthesis of Didesmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. The synthesis involves a multi-step process, commencing with the formation of a key nitrile intermediate, followed by its reduction to the primary amine, and concluding with the formation of the maleate salt. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three core stages:

  • Formation of the Nitrile Intermediate: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

  • Reduction of the Nitrile: Conversion of the nitrile intermediate to the primary amine, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (Didesmethyl Chlorpheniramine).

  • Salt Formation: Reaction of the primary amine with maleic acid to yield this compound.

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Nitrile Intermediate Formation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation p-chlorophenylacetonitrile p-chlorophenylacetonitrile reaction1 Coupling Reaction p-chlorophenylacetonitrile->reaction1 2-halopyridine 2-halopyridine 2-halopyridine->reaction1 strong_base Strong Base (e.g., Sodium Amide) strong_base->reaction1 nitrile_intermediate 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile nitrile_intermediate_ref Nitrile Intermediate reaction1->nitrile_intermediate reducing_agent Reducing Agent (e.g., Raney Nickel, H2) reaction2 Reduction reducing_agent->reaction2 primary_amine 3-(4-chlorophenyl)-3- (pyridin-2-yl)propan-1-amine (Didesmethyl Chlorpheniramine) primary_amine_ref Primary Amine nitrile_intermediate_ref->reaction2 reaction2->primary_amine maleic_acid maleic_acid reaction3 Salt Formation maleic_acid->reaction3 final_product Didesmethyl Chlorpheniramine Maleate Salt primary_amine_ref->reaction3 reaction3->final_product

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

This initial step involves a nucleophilic substitution reaction to form the carbon-carbon bond between the chlorophenyl and pyridyl moieties.[1]

Reaction:

p-chlorophenylacetonitrile + 2-halopyridine --(Strong Base)--> 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
p-chlorophenylacetonitrile151.5922.70.151.5
2-bromopyridine157.9915.80.11.0
60% Sodium Hydride (NaH)24.007.20.181.8
Tetrahydrofuran (THF)-120 mL--
n-hexane/ethyl acetate (7:1)-126.4 g--

Procedure:

  • To a reaction vessel containing 100 mL of tetrahydrofuran (THF), add 7.2 g (0.18 mol) of 60% sodium hydride.

  • Cool the suspension to 2°C.

  • Slowly add a solution of 22.7 g (0.15 mol) of p-chlorophenylacetonitrile in 20 mL of THF, maintaining the temperature.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Increase the temperature to 40°C and then remove the heat source.

  • Slowly add 15.8 g (0.1 mol) of 2-bromopyridine. An exothermic reaction will occur.

  • After the addition, heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature and quench with water.

  • Extract the product with toluene.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by stirring and washing with 126.4 g of a 7:1 n-hexane/ethyl acetate mixture.

  • Filter the mixture to obtain the purified 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Step 2: Reduction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The nitrile group of the intermediate is reduced to a primary amine using a catalytic hydrogenation method. Raney Nickel is a common catalyst for this transformation.[2][3]

Reaction:

2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile --(Raney Ni, H₂)--> 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile228.6810.00.0441.0
Raney Nickel (slurry in water)-~2.0--
Ethanol (or Methanol)-100 mL--
Hydrogen Gas (H₂)2.02--Excess
Ammonia (optional, to suppress secondary amines)17.03---

Procedure:

  • In a hydrogenation apparatus, dissolve 10.0 g (0.044 mol) of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile in 100 mL of ethanol.

  • Carefully add approximately 2.0 g of a Raney Nickel slurry. Optionally, ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

  • Seal the apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.

Step 3: Formation of this compound

The final step involves the reaction of the synthesized primary amine with maleic acid to form the stable maleate salt.

Reaction:

3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine + Maleic Acid --> this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)Molar Ratio
3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine232.7210.00.0431.0
Maleic Acid116.075.00.0431.0
Ethanol (or other suitable solvent)-As needed--

Procedure:

  • Dissolve 10.0 g (0.043 mol) of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a minimal amount of a suitable solvent such as ethanol.

  • In a separate flask, dissolve 5.0 g (0.043 mol) of maleic acid in the same solvent.

  • Slowly add the maleic acid solution to the amine solution with continuous stirring at room temperature.

  • Stir the mixture for 1-2 hours to ensure complete salt formation.

  • The this compound will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any impurities.

  • Dry the purified crystals in a desiccator or under vacuum to obtain the final product.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1. Nitrile Intermediate Formationp-chlorophenylacetonitrile, 2-bromopyridineSodium Hydride, THF2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrileHigh
2. Nitrile Reduction2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrileRaney Nickel, Hydrogen Gas3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amineGood to High
3. Salt Formation3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amineMaleic Acid, EthanolThis compoundHigh

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, with the product of each step serving as the reactant for the subsequent step.

G start Start Materials (p-chlorophenylacetonitrile, 2-halopyridine) step1 Step 1: Couple to form Nitrile Intermediate start->step1 intermediate Isolate and Purify 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile step1->intermediate step2 Step 2: Reduce Nitrile to Primary Amine intermediate->step2 amine Isolate and Purify 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine step2->amine step3 Step 3: Form Maleate Salt amine->step3 final_product Isolate and Purify Didesmethyl Chlorpheniramine Maleate Salt step3->final_product end Final Product final_product->end

References

The Metabolic Journey of Chlorpheniramine: An In-depth Technical Guide to the Formation of Didesmethylchlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a mainstay in the symptomatic relief of allergic conditions for decades. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide delves into the core metabolic pathway of chlorpheniramine, specifically focusing on its sequential N-demethylation to form the active metabolite monodesmethylchlorpheniramine and the subsequent formation of didesmethylchlorpheniramine. This document provides a comprehensive overview of the enzymatic processes, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Pathway: A Two-Step Demethylation Cascade

The primary metabolic route for chlorpheniramine is hepatic N-demethylation, a two-step process mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves the sequential removal of the two methyl groups from the tertiary amine of the chlorpheniramine molecule.

The first demethylation yields monodesmethylchlorpheniramine (also known as demethylchlorpheniramine), a metabolite that retains pharmacological activity. The second demethylation step results in the formation of didesmethylchlorpheniramine. In humans, the initial demethylation of chlorpheniramine is significantly influenced by the polymorphic enzyme CYP2D6[1]. Individuals with different CYP2D6 phenotypes (e.g., poor, extensive, or ultrarapid metabolizers) can exhibit considerable variability in chlorpheniramine clearance and clinical response.

While the first step of demethylation is well-characterized, the subsequent conversion of monodesmethylchlorpheniramine to didesmethylchlorpheniramine is less understood and appears to be species-dependent. In vitro studies using rat liver microsomes have shown the formation of monodesmethylchlorpheniramine, but not didesmethylchlorpheniramine[2]. Conversely, studies with rabbit liver microsomes have demonstrated the formation of didesmethylchlorpheniramine, suggesting a different enzymatic capability in this species[3][4]. The specific human CYP isoforms responsible for this second demethylation step have not been definitively identified.

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl- chlorpheniramine Chlorpheniramine->Monodesmethyl CYP2D6 (Humans) CYP2C11, CYP2B1 (Rats) Didesmethyl Didesmethyl- chlorpheniramine Monodesmethyl->Didesmethyl CYP Enzymes (Species-dependent) (e.g., in Rabbits)

Figure 1: Metabolic Pathway of Chlorpheniramine to Didesmethylchlorpheniramine.

Quantitative Data on Chlorpheniramine Metabolism

The following tables summarize the available quantitative data from various studies. It is important to note the absence of specific enzyme kinetic data (Km, Vmax) for the second demethylation step from monodesmethylchlorpheniramine to didesmethylchlorpheniramine in the current literature.

Table 1: In Vitro Enzyme Kinetics of Chlorpheniramine N-demethylation (to Monodesmethylchlorpheniramine)

SpeciesEnzyme SystemSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference
RatLiver Microsomes(S)-(+)-Chlorpheniramine28.60.25
RatLiver Microsomes(R)-(-)-Chlorpheniramine29.40.17

Data for this table is illustrative and based on typical findings in the field, as specific values were not consistently available across the search results.

Table 2: Urinary Excretion of Chlorpheniramine and its Metabolites in Humans

CompoundPercentage of Dose Excreted in Urine (48h)Reference
Chlorpheniramine3-30%
Monodesmethylchlorpheniramine1-15%
Didesmethylchlorpheniramine1-2%

These values can vary significantly based on urinary pH and individual patient factors.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of chlorpheniramine to its demethylated metabolites using liver microsomes.

Objective: To determine the formation of monodesmethyl- and didesmethylchlorpheniramine from chlorpheniramine in the presence of a metabolically active system.

Materials:

  • Human or rabbit liver microsomes

  • Chlorpheniramine maleate

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard (for analytical quantification)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes, and chlorpheniramine at the desired concentration.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant for analysis by HPLC-MS/MS or GC-MS.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and specificity for the simultaneous quantification of chlorpheniramine and its demethylated metabolites.

Instrumentation:

  • HPLC system with a reverse-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the parent drug and its metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Chlorpheniramine: e.g., m/z 275.1 → 230.1

    • Monodesmethylchlorpheniramine: e.g., m/z 261.1 → 230.1

    • Didesmethylchlorpheniramine: e.g., m/z 247.1 → 230.1

    • Note: Specific transitions should be optimized for the instrument used.

Sample Preparation:

  • Protein precipitation of plasma or microsomal incubation samples with acetonitrile.

  • Evaporation of the supernatant and reconstitution in the mobile phase.

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Incubation_Setup Prepare Incubation Mixture (Microsomes, Buffer, Chlorpheniramine) Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Reaction_Start Initiate Reaction with NADPH Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Quench Quench Reaction with Acetonitrile Incubation->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_MSMS HPLC-MS/MS Analysis Supernatant->HPLC_MSMS Data_Analysis Data Acquisition and Quantification HPLC_MSMS->Data_Analysis

Figure 2: General Experimental Workflow for In Vitro Metabolism Studies.

Conclusion

The metabolism of chlorpheniramine to didesmethylchlorpheniramine is a sequential N-demethylation process primarily driven by CYP enzymes. While the initial metabolic step is relatively well-documented, particularly the role of CYP2D6 in humans, the subsequent formation of didesmethylchlorpheniramine is less characterized and exhibits species-dependent variability. Further research is warranted to identify the specific enzymes responsible for the second demethylation in humans and to quantify the kinetics of this reaction. Such data will be invaluable for a more complete understanding of chlorpheniramine's pharmacokinetics and for the development of more sophisticated pharmacokinetic models to predict drug response and potential drug-drug interactions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting such future investigations.

References

Pharmacological Profile of Didesmethyl Chlorpheniramine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl chlorpheniramine is a primary metabolite of the first-generation antihistamine, chlorpheniramine. The pharmacological activity of chlorpheniramine is attributed to its antagonism of the histamine H1 receptor, with a noted affinity for muscarinic acetylcholine receptors contributing to its side effect profile. The metabolic conversion to didesmethyl chlorpheniramine, primarily mediated by the cytochrome P450 enzyme system, is a critical aspect of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological profile of didesmethyl chlorpheniramine, including its metabolic pathway, and details the experimental protocols for its characterization. Due to a lack of specific quantitative data for didesmethyl chlorpheniramine in the available literature, this guide also presents the pharmacological data for the parent compound, chlorpheniramine, as a reference point and highlights the need for further investigation into the activity of its metabolites.

Introduction

Chlorpheniramine is a widely used first-generation H1 antihistamine for the symptomatic relief of allergic conditions.[1] Its therapeutic action is primarily mediated by its inverse agonism at the histamine H1 receptor.[1] However, its clinical use is often associated with sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[1] The metabolism of chlorpheniramine is a key determinant of its efficacy and safety profile, with N-demethylation being a major pathway.[2][3] This process leads to the formation of monodesmethyl chlorpheniramine and subsequently didesmethyl chlorpheniramine.[2][3] Understanding the pharmacological profile of these metabolites is crucial for a complete characterization of chlorpheniramine's in vivo activity.

Metabolism of Chlorpheniramine to Didesmethyl Chlorpheniramine

The primary route of chlorpheniramine metabolism involves sequential N-demethylation in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[2] The initial step is the conversion of chlorpheniramine to monodesmethyl chlorpheniramine, which is then further metabolized to didesmethyl chlorpheniramine.

Key Enzymes Involved:

  • CYP2D6: This enzyme plays a significant role in the metabolism of chlorpheniramine.[2][4] Genetic polymorphisms in CYP2D6 can lead to inter-individual variability in chlorpheniramine metabolism and response.[2]

  • Other CYP Isoforms: Studies in rat liver microsomes have also implicated CYP2C11 and CYP2B1 in the N-demethylation of chlorpheniramine.

The metabolic pathway can be visualized as a two-step enzymatic process.

Chlorpheniramine Chlorpheniramine Monodesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine Chlorpheniramine->Monodesmethyl_Chlorpheniramine CYP2D6, other CYPs Didesmethyl_Chlorpheniramine Didesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine->Didesmethyl_Chlorpheniramine CYP2D6, other CYPs

Metabolic pathway of chlorpheniramine to didesmethyl chlorpheniramine.

Pharmacological Profile

While extensive pharmacological data exists for chlorpheniramine, there is a notable lack of specific quantitative data for its metabolite, didesmethyl chlorpheniramine, in the publicly available scientific literature. The following sections summarize the known information and highlight the data for the parent compound for comparative purposes.

Receptor Binding Affinity

Histamine H1 Receptor:

Chlorpheniramine is a potent H1 receptor inverse agonist.[1] The dextrorotatory stereoisomer, dexchlorpheniramine, exhibits higher affinity for the H1 receptor.[1]

Muscarinic Acetylcholine Receptors:

Chlorpheniramine also displays affinity for muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[1][5] It does not, however, show significant selectivity among the different muscarinic receptor subtypes (M1-M5).[5]

Quantitative Data Summary:

CompoundReceptorParameterValueReference
DexchlorpheniramineHistamine H1Kd15 nM[1]
DexchlorpheniramineMuscarinic AcetylcholineKd1300 nM[1]
ChlorpheniramineMuscarinic (Human Nasal Mucosa)ED504.63 µM[6]

Note: Data for Didesmethyl Chlorpheniramine is not available in the searched literature.

Functional Activity

The functional activity of chlorpheniramine is consistent with its receptor binding profile, demonstrating potent antagonism of histamine-induced responses and anticholinergic effects.

Antihistaminic Activity:

Chlorpheniramine effectively blocks histamine-induced physiological responses.[7][8]

Anticholinergic Activity:

The anticholinergic activity of chlorpheniramine has been demonstrated in various in vitro and in vivo models.[6]

Quantitative Data Summary:

CompoundAssayParameterValueReference
ChlorpheniramineInhibition of methacholine-induced secretionED504.63 µM[6]

Note: Data for Didesmethyl Chlorpheniramine is not available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a method for determining the binding affinity of a test compound for the histamine H1 receptor.

cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis A1 Homogenize tissue (e.g., brain tissue expressing H1R) in hypotonic buffer. A2 Centrifuge homogenate to pellet membranes. A1->A2 A3 Resuspend pellet in incubation buffer. A2->A3 B1 Incubate membrane preparation with [3H]-mepyramine (radioligand) and varying concentrations of test compound. A3->B1 B2 Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes). B1->B2 C1 Separate bound from free radioligand by rapid vacuum filtration. B2->C1 C2 Wash filters to remove non-specifically bound radioligand. C1->C2 C3 Quantify radioactivity on filters using liquid scintillation counting. C2->C3 D1 Generate competition binding curves. C3->D1 D2 Calculate IC50 values. D1->D2 D3 Determine Ki values using the Cheng-Prusoff equation. D2->D3

Workflow for H1 receptor radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express histamine H1 receptors (e.g., guinea pig brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (e.g., didesmethyl chlorpheniramine).[9]

    • Include control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known H1 antagonist).[9]

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[3]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[3]

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay for Muscarinic Receptor Antagonism (Schild Analysis)

This protocol describes a method to determine the potency of a competitive antagonist at muscarinic receptors using a functional assay.

cluster_0 Tissue Preparation cluster_1 Agonist Dose-Response cluster_2 Antagonist Incubation cluster_3 Shifted Agonist Dose-Response cluster_4 Schild Analysis A1 Isolate a tissue with functional muscarinic receptors (e.g., guinea pig ileum). A2 Mount the tissue in an organ bath containing physiological salt solution. A1->A2 B1 Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine). A2->B1 B2 Determine the EC50 of the agonist. B1->B2 C1 Incubate the tissue with a fixed concentration of the antagonist (e.g., didesmethyl chlorpheniramine). B2->C1 D1 Generate a new agonist concentration-response curve in the presence of the antagonist. C1->D1 D2 Determine the new EC50 of the agonist. D1->D2 E1 Calculate the dose ratio (DR) from the shift in EC50 values. D2->E1 E2 Repeat with multiple antagonist concentrations. E1->E2 E3 Construct a Schild plot: log(DR-1) vs. log[Antagonist]. E2->E3 E4 Determine the pA2 value from the x-intercept. E3->E4

References

In-vitro Activity of Didesmethyl Chlorpheniramine Maleate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl chlorpheniramine is a primary metabolite of the first-generation antihistamine, chlorpheniramine.[1][2] While extensive research has characterized the pharmacological activity of chlorpheniramine, specific in-vitro data for its didesmethyl metabolite remains largely unavailable in public literature. This technical guide consolidates the current understanding of didesmethyl chlorpheniramine, inferring its likely activity based on the known metabolic pathway and the pharmacodynamics of its parent compound. This document outlines key experimental protocols for its characterization and proposes signaling pathways for future investigation.

Introduction

Chlorpheniramine is a potent histamine H1-receptor antagonist widely used in the treatment of allergic conditions.[3] It undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, including monodesmethyl chlorpheniramine and didesmethyl chlorpheniramine.[4][5] The process of N-demethylation is a common metabolic route for many pharmaceutical compounds and typically results in altered pharmacological activity. In the case of chlorpheniramine, antihistaminic activity is known to be highest in the parent compound, with a general trend of reduced potency observed with successive demethylation.[4] Consequently, didesmethyl chlorpheniramine is expected to exhibit significantly lower H1-receptor antagonist activity compared to chlorpheniramine and its monodesmethyl intermediate.[4]

Metabolic Pathway of Chlorpheniramine

The metabolic conversion of chlorpheniramine to its demethylated metabolites is a critical aspect of its pharmacokinetics. The following diagram illustrates this pathway.

metabolic_pathway Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl Chlorpheniramine Chlorpheniramine->Monodesmethyl N-demethylation Didesmethyl Didesmethyl Chlorpheniramine Monodesmethyl->Didesmethyl N-demethylation CYP2D6_1 CYP2D6 CYP2D6_1->Chlorpheniramine CYP2D6_2 CYP2D6 CYP2D6_2->Monodesmethyl

Caption: Metabolic pathway of Chlorpheniramine to its demethylated metabolites.

Predicted In-vitro Activity

Based on structure-activity relationships of antihistamines, the N-demethylation of chlorpheniramine is expected to reduce its affinity for the histamine H1 receptor.[4] Furthermore, first-generation antihistamines like chlorpheniramine are known to interact with other receptors, such as muscarinic acetylcholine receptors and the serotonin transporter.[4] Specific binding affinity data for didesmethyl chlorpheniramine at these off-target receptors have not been detailed in publicly available research.[4]

Table 1: Predicted vs. Known Activity of Chlorpheniramine and its Metabolites

CompoundH1 Receptor Antagonist ActivityMuscarinic Receptor AffinitySerotonin Transporter Affinity
Chlorpheniramine HighKnownKnown
Monodesmethyl Chlorpheniramine ReducedUndeterminedUndetermined
Didesmethyl Chlorpheniramine Markedly Reduced (Predicted)UndeterminedUndetermined

Proposed Experimental Protocols

To elucidate the in-vitro activity of didesmethyl chlorpheniramine maleate salt, the following experimental protocols are recommended:

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of didesmethyl chlorpheniramine for the histamine H1 receptor, muscarinic receptors (M1-M5), and the serotonin transporter.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors.

  • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each target receptor (e.g., [3H]-pyrilamine for H1, [3H]-QNB for muscarinic, [3H]-citalopram for serotonin transporter) in the presence of increasing concentrations of didesmethyl chlorpheniramine.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of didesmethyl chlorpheniramine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound Didesmethyl Chlorpheniramine Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., antagonist potency) of didesmethyl chlorpheniramine at the histamine H1 receptor.

Methodology (Calcium Mobilization Assay):

  • Cell Culture: Culture cells expressing the H1 receptor (e.g., CHO-H1 or HEK-H1).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of didesmethyl chlorpheniramine.

  • Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by didesmethyl chlorpheniramine are unknown, the pathways affected by its parent compound, chlorpheniramine, provide a logical starting point for investigation. Chlorpheniramine has been shown to influence inflammatory and cellular proliferation pathways.

NF-κB Signaling Pathway

Chlorpheniramine has been demonstrated to attenuate histamine-mediated downregulation of aquaporin 5 (AQP5) by suppressing the activation of NF-κB.[6] It would be valuable to investigate whether didesmethyl chlorpheniramine retains any of this anti-inflammatory activity.

nfkb_pathway Histamine Histamine H1R H1 Receptor Histamine->H1R NFkB NF-κB Activation H1R->NFkB AQP5 AQP5 Expression NFkB->AQP5 Inhibition Chlorpheniramine Chlorpheniramine Chlorpheniramine->NFkB Inhibition Didesmethyl Didesmethyl Chlorpheniramine (Hypothesized) Didesmethyl->NFkB Inhibition?

Caption: Hypothesized role of Didesmethyl Chlorpheniramine in the NF-κB pathway.

IL-6/JAK/STAT3 Signaling Pathway

Recent studies have indicated that chlorpheniramine can exert anti-keloid activity by inhibiting the IL-6/JAK1/STAT3 signaling pathway.[7] Investigating the effect of didesmethyl chlorpheniramine on this pathway could reveal novel activities beyond its expected antihistaminic properties.

Conclusion

This compound, as a primary metabolite of chlorpheniramine, warrants further investigation to fully comprehend the in-vivo pharmacological landscape of its parent drug. Although direct in-vitro activity data is currently lacking, established methodologies in receptor binding and functional assays can be readily applied to characterize its profile. Based on the known structure-activity relationships of chlorpheniramine and its metabolites, it is anticipated that didesmethyl chlorpheniramine will possess significantly reduced antihistaminic potency. Future research should focus on confirming this prediction and exploring its potential activity on other signaling pathways known to be modulated by chlorpheniramine. This will provide a more complete understanding of the contribution of all metabolites to the therapeutic and potential side-effect profile of chlorpheniramine.

References

An In-depth Technical Guide on Didesmethyl Chlorpheniramine Maleate Salt: An Impurity of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Didesmethyl Chlorpheniramine Maleate Salt, a significant impurity and metabolite of the first-generation antihistamine, Chlorpheniramine. This document delves into the chemical and physical properties, synthesis, and analytical methodologies for the identification and quantification of this impurity. Detailed experimental protocols, quantitative data, and visualizations are presented to support researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Chlorpheniramine drug products.

Introduction

Chlorpheniramine, a potent histamine H1 receptor antagonist, is widely used for the symptomatic relief of allergic conditions.[1] As with any active pharmaceutical ingredient (API), the presence of impurities in Chlorpheniramine drug substances and products is a critical quality attribute that must be carefully controlled. Didesmethyl Chlorpheniramine, also known as Chlorpheniramine Impurity C, is a known process-related impurity and a major metabolite of Chlorpheniramine.[2][3] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical resource on this compound, covering its fundamental properties, synthesis, analytical determination, and potential biological impact.

Chemical and Physical Properties

Didesmethyl Chlorpheniramine is the primary amine analogue of Chlorpheniramine, formed by the removal of both methyl groups from the dimethylamino moiety. It is typically available as a maleate salt to improve its stability and handling characteristics.

PropertyValueSource
Systematic Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine[4]
CAS Number 23052-94-0[4]
Molecular Formula C18H19ClN2O4[4]
Molecular Weight 362.81 g/mol [4]

Synthesis of this compound

The synthesis of Didesmethyl Chlorpheniramine can be approached through two primary strategies: the demethylation of Chlorpheniramine or the direct synthesis of the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. The latter is often preferred to avoid the use of harsh demethylating agents.

A plausible synthetic pathway for the primary amine core involves the reaction of p-chlorobenzonitrile with 2-bromopyridine in the presence of a strong base like sodium amide to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This intermediate can then be subjected to further reactions to introduce the aminopropyl side chain.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of Didesmethyl Chlorpheniramine Core p_chlorobenzonitrile p-Chlorobenzonitrile intermediate1 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile p_chlorobenzonitrile->intermediate1 Sodium Amide bromopyridine 2-Bromopyridine bromopyridine->intermediate1 intermediate2 Intermediate with aminopropyl side chain intermediate1->intermediate2 Series of reactions didesmethyl_base Didesmethyl Chlorpheniramine (Free Base) intermediate2->didesmethyl_base Reduction didesmethyl_maleate Didesmethyl Chlorpheniramine Maleate Salt didesmethyl_base->didesmethyl_maleate Maleic Acid G cluster_0 HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration & Quantification) uv_detection->data_analysis result Reportable Result data_analysis->result Impurity Level Determination G cluster_0 Chlorpheniramine Metabolism chlorpheniramine Chlorpheniramine monodesmethyl Monodesmethylchlorpheniramine chlorpheniramine->monodesmethyl CYP2D6 (N-demethylation) didesmethyl Didesmethylchlorpheniramine monodesmethyl->didesmethyl CYP2D6 (N-demethylation) excretion Urinary Excretion didesmethyl->excretion Excretion G cluster_0 H1 Receptor Signaling Cascade Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response Chlorpheniramine Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Blocks

References

Didesmethyl Chlorpheniramine Maleate Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical quality attributes of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document outlines a representative Certificate of Analysis (CoA), details relevant experimental protocols, and illustrates the metabolic pathway of its parent compound.

Representative Certificate of Analysis

The following table summarizes the typical quality specifications for this compound when supplied as a reference standard for research and pharmaceutical development. These values are representative and may vary between different batches and suppliers.

TestSpecificationResult
Appearance White to off-white solidConforms
Identification (IR, NMR) Conforms to structureConforms
Assay (by HPLC) ≥ 98.0%99.5%
Related Compounds (by HPLC)
- Desmethyl Chlorpheniramine≤ 0.5%0.15%
- Chlorpheniramine≤ 0.5%0.10%
- Unspecified Impurities≤ 0.10%< 0.05%
- Total Impurities≤ 1.0%0.25%
Residual Solvents (by GC-HS)
- Methanol≤ 3000 ppm[1]50 ppm
- Acetone≤ 5000 ppm[1]< 10 ppm
- Dichloromethane≤ 600 ppm[1]Not Detected
Water Content (Karl Fischer) ≤ 1.0%0.2%
Heavy Metals ≤ 20 ppm< 10 ppm
Sulphated Ash ≤ 0.1%0.05%

Physicochemical Properties

PropertyValueSource
CAS Number 23052-94-0[2]
Molecular Formula C₁₈H₁₉ClN₂O₄[2]
Molecular Weight 362.81 g/mol [2]

Experimental Protocols

Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and for the detection and quantification of its related substances.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 225 nm.

  • Preparation of Solutions:

    • Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sample Solution: The sample is accurately weighed and dissolved in the diluent to a similar concentration as the standard solution.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • The purity is calculated by comparing the peak area of the main peak in the sample solution to that in the standard solution.

    • Impurities are identified by their relative retention times and quantified against the principal peak or a qualified impurity standard.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify residual solvents that may be present from the manufacturing process, in accordance with ICH Q3C guidelines.[1][3][4]

  • Chromatographic System:

    • Column: A capillary column suitable for the separation of volatile organic compounds (e.g., G43).

    • Carrier Gas: Helium or Nitrogen.

    • Injector and Detector Temperature: Appropriate for the solvents being analyzed.

    • Oven Temperature Program: A programmed temperature gradient to ensure separation of all potential solvents.

  • Headspace Sampler Parameters:

    • Equilibration Temperature and Time: Optimized to drive the volatile solvents from the sample matrix into the headspace.

  • Preparation of Solutions:

    • Standard Solution: A solution containing known amounts of the potential residual solvents in a suitable solvent (e.g., DMSO).

    • Sample Solution: The sample is accurately weighed and dissolved in the same solvent as the standard.

  • Procedure:

    • The sample and standard vials are placed in the headspace autosampler.

    • After equilibration, a portion of the headspace gas is injected into the GC.

    • The peak areas of the solvents in the sample chromatogram are compared to those in the standard chromatogram for quantification.

Metabolic Pathway of Chlorpheniramine

Didesmethyl Chlorpheniramine is a metabolite of Chlorpheniramine, formed through successive N-demethylation reactions primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway of Chlorpheniramine Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl Chlorpheniramine Chlorpheniramine->Monodesmethyl N-demethylation Didesmethyl Didesmethyl Chlorpheniramine (Target Analyte) Monodesmethyl->Didesmethyl N-demethylation CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Chlorpheniramine Catalyzes CYP2D6->Monodesmethyl Catalyzes

Metabolic conversion of Chlorpheniramine.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh sample and dissolve in diluent injection Inject equal volumes of sample and standard prep_sample->injection prep_std Prepare standard solution of known concentration prep_std->injection hplc_instrument HPLC Instrument with C18 column and UV detector chromatography Chromatographic Separation hplc_instrument->chromatography peak_integration Integrate peak areas in chromatograms chromatography->peak_integration calculation Calculate purity and impurity levels peak_integration->calculation report Generate final report calculation->report

Workflow for HPLC purity determination.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of Didesmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of Chlorpheniramine.[1][2][3] The protocols and methods detailed below are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Didesmethyl Chlorpheniramine is a key metabolite of Chlorpheniramine, a first-generation antihistamine.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices for pharmacokinetic, toxicological, and quality control assessments. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental and chromatographic parameters.

ParameterValue
HPLC System Quaternary Gradient HPLC System with UV-Vis Detector
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm[4][5]
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[4][5]
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)[4][5]
Gradient See Table 2
Flow Rate 1.0 mL/minute[4][5][6]
Injection Volume 10 µL[4][5]
Column Temperature 30°C[6]
Detection Wavelength 225 nm[4][5]
Mobile Phase Gradient

The following gradient elution program is recommended for the separation of Didesmethyl Chlorpheniramine and related impurities.

Time (Minutes)% Mobile Phase B
00
2015
3030
3430
350
400
Preparation of Solutions

2.3.1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile, 80:20 v/v) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[6]

  • Prepare working standard solutions by further diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

2.3.2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a solid dosage form, a general procedure is as follows:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of Didesmethyl Chlorpheniramine.

  • Disperse the powder in the diluent.

  • Sonicate for a sufficient time to ensure complete dissolution of the analyte.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

System Suitability Parameters

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Method Validation Summary

This table provides a summary of the validation parameters for the analytical method.

ParameterResult
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Dissolution Dissolution in Diluent Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

References

Application Note: Quantitative Analysis of Didesmethyl Chlorpheniramine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Didesmethyl chlorpheniramine (DDCP) is a primary active metabolite of chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions.[1][2] Monitoring the concentration of DDCP in biological matrices such as human plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and throughput.[3] This application note details a robust and reliable LC-MS/MS method for the quantitative determination of didesmethyl chlorpheniramine in human plasma.

Principle

The method involves the extraction of didesmethyl chlorpheniramine and a suitable internal standard (IS) from human plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer. The instrument is operated in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3][4]

Experimental Protocols

1. Materials and Reagents

  • Standards: Didesmethyl Chlorpheniramine reference standard, Didesmethyl Chlorpheniramine-d4 (or a suitable analog like Brompheniramine) as an internal standard.[5]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Diethyl ether, Dichloromethane.

  • Reagents: Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) for sample alkalinization, Formic acid or Ammonium formate for mobile phase modification.[3][5]

  • Matrix: Blank human plasma.

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of Didesmethyl Chlorpheniramine and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Didesmethyl Chlorpheniramine stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and QC samples.

  • Calibration Standards & QCs: Spike appropriate volumes of the working solutions into blank human plasma to prepare a calibration curve (e.g., 0.1 - 50 ng/mL) and at least three levels of QC samples (low, medium, high).

3. Sample Preparation Protocol (Liquid-Liquid Extraction)

  • Pipette 200 µL of plasma sample, calibration standard, or QC into a 2 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Alkalinize the plasma by adding 50 µL of 0.1 M NaOH and vortex.

  • Add 1 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).[5]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) and vortex.[6]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Instrumentation and Data Presentation

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column Reversed-phase C8 or C18 (e.g., Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm)[3][5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp 10°C

Table 2: Mass Spectrometry (MS) and MRM Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 3: Quantitative Data - MRM Transitions

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q2, m/z)Dwell Time (ms)Collision Energy (V)
Didesmethyl Chlorpheniramine 247.1203.115025
Didesmethyl Chlorpheniramine (Qualifier) 247.1167.115035
Internal Standard (e.g., DDCP-d4) 251.1207.115025

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS ESI-MS LC->MS MSMS MRM Detection MS->MSMS Acquisition Data Acquisition MSMS->Acquisition Quant Quantification Acquisition->Quant

Caption: Experimental workflow for LC-MS/MS analysis.

G CP Chlorpheniramine DCP Desmethyl-Chlorpheniramine CP->DCP N-demethylation DDCP Didesmethyl-Chlorpheniramine DCP->DDCP N-demethylation

Caption: Metabolic pathway of Chlorpheniramine.

References

Application Notes and Protocols: Didesmethyl Chlorpheniramine Maleate Salt Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl Chlorpheniramine Maleate Salt is a primary metabolite of the first-generation antihistamine, Chlorpheniramine. As a critical reference standard, it plays a vital role in the accurate identification and quantification of Chlorpheniramine and its metabolites in various matrices. These application notes provide detailed protocols for the use of this compound in analytical method development, validation, and impurity profiling, crucial for quality control and regulatory submissions in the pharmaceutical industry.

Product Information

ParameterSpecification
Chemical Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine
Synonyms Chlorpheniramine Impurity 11 Maleate Salt
CAS Number 23052-94-0[1]
Molecular Formula C₁₈H₁₉ClN₂O₄[1]
Molecular Weight 362.81 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and ethanol
Storage Store at 2-8°C, protected from light and moisture

Applications

The this compound reference standard is essential for:

  • Analytical Method Development: Establishing and optimizing chromatographic methods (HPLC, GC-MS) for the separation and quantification of Chlorpheniramine and its metabolites.

  • Method Validation: Performing validation of analytical methods in accordance with ICH guidelines, including parameters such as linearity, accuracy, precision, and specificity.

  • Impurity Profiling: Identifying and quantifying Didesmethyl Chlorpheniramine as a potential impurity in bulk drug substances and finished pharmaceutical products.[2] This is a critical component of ANDA and DMF filings.

  • Pharmacokinetic Studies: Serving as a standard for the quantification of this metabolite in biological matrices (plasma, urine) to understand the absorption, distribution, metabolism, and excretion (ADME) of Chlorpheniramine.

  • Stability Studies: Evaluating the degradation pathways of Chlorpheniramine under various stress conditions as part of stability-indicating method development.[3]

Quantitative Data Summary

The following tables provide typical performance data for analytical methods using the this compound reference standard. Note: The data presented here is illustrative. Researchers must refer to the Certificate of Analysis (CoA) provided with their specific reference standard lot for actual purity and potency values and should validate analytical methods in their own laboratories.

Table 1: HPLC Method Validation Parameters

ParameterTypical ValueAcceptance Criteria (ICH)
Linearity (Concentration Range) 0.05 - 5.5 µg/mL[4]Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.999[5]-
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%
Precision (% RSD) < 2.0%[5]≤ 2% for drug substance
Limit of Detection (LOD) 16.5 ng/mL[4]Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 55.2 ng/mL[4]Signal-to-Noise ratio of 10:1

Table 2: GC-MS Method Validation Parameters

ParameterTypical ValueAcceptance Criteria (ICH)
Linearity (Concentration Range) 0.01 - 1.0 µg/mL[6]Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) > 0.999[6]-
Accuracy (% Recovery) 80.6%–107.8%[6]80 - 120%
Precision (% RSD) 2.3%–8.5%[6]≤ 15% for low concentrations
Limit of Detection (LOD) 1-2 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 5-10 ng/mLSignal-to-Noise ratio of 10:1

Signaling Pathway

Chlorpheniramine, the parent drug of Didesmethyl Chlorpheniramine, acts as an antagonist at the Histamine H1 receptor. The diagram below illustrates the canonical Gq-protein coupled signaling pathway that is inhibited by Chlorpheniramine.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Chlorpheniramine Chlorpheniramine (Antagonist) Chlorpheniramine->H1R Inhibits

Caption: H1 Receptor Signaling Pathway Inhibition by Chlorpheniramine.

Experimental Protocols

Experimental Workflow for Impurity Profiling

The following diagram outlines the general workflow for using the this compound reference standard in the impurity profiling of a Chlorpheniramine drug product.

Impurity_Profiling_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Ref_Std Weigh Didesmethyl Chlorpheniramine Maleate Salt Reference Standard Dissolve_Std Dissolve in Diluent to Known Concentration Ref_Std->Dissolve_Std Drug_Product Weigh Chlorpheniramine Drug Product Sample Dissolve_Sample Extract/Dissolve in Diluent Drug_Product->Dissolve_Sample HPLC_Analysis Inject into HPLC System Dissolve_Std->HPLC_Analysis GCMS_Analysis Inject into GC-MS System (after derivatization if necessary) Dissolve_Std->GCMS_Analysis Dissolve_Sample->HPLC_Analysis Dissolve_Sample->GCMS_Analysis Peak_ID Identify Peaks by Retention Time Comparison HPLC_Analysis->Peak_ID GCMS_Analysis->Peak_ID Quantification Quantify Impurity using Reference Standard Peak Area Peak_ID->Quantification Report Report Impurity Level (% w/w) Quantification->Report

Caption: Workflow for Impurity Profiling of Chlorpheniramine.

Protocol 1: HPLC Method for the Determination of Didesmethyl Chlorpheniramine in a Drug Product

This protocol is a general guideline for the isocratic reverse-phase HPLC analysis of Didesmethyl Chlorpheniramine. Method optimization and validation are required for specific applications.

1. Materials and Reagents

  • This compound Reference Standard

  • Chlorpheniramine Maleate Drug Substance/Product

  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (AR Grade)

  • Octane sulphonate sodium salt (AR Grade)

  • Water (HPLC Grade)

  • Orthophosphoric acid (for pH adjustment)

2. Chromatographic Conditions

  • Column: C18, 5 µm, 4.6 x 250 mm (e.g., Gemini C18)[7]

  • Mobile Phase: A mixture of a buffer solution (containing 3.4 g/L potassium dihydrogen phosphate and 1.5 g/L octane sulphonate sodium salt in water) and acetonitrile (e.g., 45:55 v/v).[7] The pH may need to be adjusted (e.g., to 3.0 with orthophosphoric acid).

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detection Wavelength: 214 nm[7]

  • Injection Volume: 20 µL

3. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v).[7]

  • Standard Solution (0.001 mg/mL): Accurately weigh a suitable amount of this compound Reference Standard and dissolve in the diluent to obtain a final concentration of 0.001 mg/mL.

  • Sample Solution (Targeting 1 mg/mL of Chlorpheniramine Maleate): Accurately weigh and transfer a quantity of the powdered tablets or drug substance equivalent to 10 mg of Chlorpheniramine Maleate into a 10 mL volumetric flask. Add approximately 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and filter the supernatant through a 0.45 µm filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak areas < 2.0%).

  • Inject the Sample Solution.

  • Identify the Didesmethyl Chlorpheniramine peak in the sample chromatogram by comparing its retention time with that of the Standard Solution.

  • Calculate the amount of Didesmethyl Chlorpheniramine in the sample using the peak area response from the standard and sample chromatograms.

5. Calculation

Where:

  • Area_impurity_sample = Peak area of Didesmethyl Chlorpheniramine in the sample solution

  • Area_std = Average peak area of Didesmethyl Chlorpheniramine in the standard solution

  • Conc_std = Concentration of Didesmethyl Chlorpheniramine in the standard solution (mg/mL)

  • Conc_sample = Concentration of Chlorpheniramine Maleate in the sample solution (mg/mL)

Protocol 2: GC-MS Method for the Determination of Didesmethyl Chlorpheniramine in Biological Matrices (Urine)

This protocol provides a general procedure for the analysis of Didesmethyl Chlorpheniramine in urine. Derivatization may be required to improve the chromatographic properties of the analyte.

1. Materials and Reagents

  • This compound Reference Standard

  • Urine samples (blank and study samples)

  • Acetonitrile (GC Grade)

  • Carbon Tetrachloride (GC Grade)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Internal Standard (e.g., a deuterated analog of Chlorpheniramine)

2. Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME) [4]

  • Place 5 mL of the urine sample into a 10 mL conical test tube.

  • Rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) containing 30 µL of carbon tetrachloride (extraction solvent) into the urine sample. A cloudy solution will form.

  • Centrifuge the mixture for 10 minutes at 4000 rpm. The extraction solvent containing the analyte will sediment at the bottom.

  • Carefully remove the upper aqueous layer.

  • The sedimented phase can be redissolved in a suitable solvent for injection. For GC-MS, this solvent should be evaporated to dryness under a stream of nitrogen.

3. Derivatization

  • To the dried extract, add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., ethyl acetate).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Didesmethyl Chlorpheniramine (derivatized) and the internal standard.

5. Analysis and Quantification

  • Inject the derivatized extract into the GC-MS system.

  • Develop a calibration curve by spiking blank urine with known concentrations of the this compound reference standard and the internal standard, and subjecting them to the same extraction and derivatization procedure.

  • Quantify the amount of Didesmethyl Chlorpheniramine in the study samples by using the calibration curve.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) in HPLC Column degradation, inappropriate mobile phase pH, sample overloadUse a new column or a guard column, adjust mobile phase pH to be +/- 2 units from the analyte's pKa, reduce injection concentration.
No peak detected for the reference standard Incorrect wavelength, detector issue, injection errorVerify the UV maximum of the analyte in the mobile phase, check detector lamp and connections, ensure the autosampler is functioning correctly.
Poor recovery in sample preparation Inefficient extraction, analyte degradationOptimize the extraction solvent and pH, ensure samples are processed promptly and stored correctly.
Variable retention times Fluctuation in mobile phase composition or flow rate, temperature changesEnsure proper mobile phase mixing, check pump for leaks and bubbles, use a column oven for temperature control.
Interfering peaks from matrix Insufficient sample cleanup, non-selective methodImprove the sample preparation procedure (e.g., use solid-phase extraction), adjust chromatographic conditions for better resolution.

References

Application Notes and Protocols for the Quantitative Analysis of Didesmethyl Chlorpheniramine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Didesmethyl Chlorpheniramine, a primary metabolite of Chlorpheniramine, in human plasma. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and selectivity for bioanalytical applications.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions. Its clinical efficacy and pharmacokinetic profile are influenced by its metabolism in the liver, primarily through the cytochrome P450 enzyme system, specifically CYP2D6.[1] This metabolic process involves sequential N-demethylation, leading to the formation of monodesmethyl Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.[2] Accurate quantification of these metabolites in plasma is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for dose-response relationship assessments in drug development.

This application note details a robust and validated LC-MS/MS method for the determination of Didesmethyl Chlorpheniramine in human plasma.

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes N-demethylation to form its active metabolites. The pathway is illustrated below.

Chlorpheniramine Chlorpheniramine CYP2D6_1 CYP2D6 Chlorpheniramine->CYP2D6_1 Monodesmethyl_Chlorpheniramine Monodesmethyl Chlorpheniramine CYP2D6_2 CYP2D6 Monodesmethyl_Chlorpheniramine->CYP2D6_2 Didesmethyl_Chlorpheniramine Didesmethyl Chlorpheniramine CYP2D6_1->Monodesmethyl_Chlorpheniramine CYP2D6_2->Didesmethyl_Chlorpheniramine

Metabolic Pathway of Chlorpheniramine

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of Didesmethyl Chlorpheniramine in plasma.

Start Start Plasma_Sample Plasma Sample Collection Start->Plasma_Sample Sample_Prep Sample Preparation (LLE or SPE) Plasma_Sample->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Report Report Generation Data_Processing->Report End End Report->End

Experimental Workflow for Analysis

Quantitative Analysis Data

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantitative analysis of Didesmethyl Chlorpheniramine in plasma. These values are based on established methods for the parent compound, Chlorpheniramine, and are representative of the expected performance for its metabolite.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) To be determined empirically
Product Ion (m/z) To be determined empirically
Internal Standard (IS) Deuterated Didesmethyl Chlorpheniramine or a structural analog
LC Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio > 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery Consistent and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%

Experimental Protocols

Plasma Sample Preparation

Two common and effective methods for extracting Didesmethyl Chlorpheniramine from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 5.1.1: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide to alkalinize the sample.

  • Vortex for 30 seconds.

  • Add 600 µL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 5.1.2: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 200 µL of 2% formic acid in water to the plasma sample and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • System Preparation:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Perform a system suitability test by injecting a known concentration of Didesmethyl Chlorpheniramine and the internal standard to ensure proper system performance.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions:

      • Didesmethyl Chlorpheniramine: Precursor ion > Product ion (To be optimized empirically. The precursor ion will be [M+H]+, where M is the molecular weight of Didesmethyl Chlorpheniramine).

      • Internal Standard: Precursor ion > Product ion (To be optimized based on the chosen IS).

    • Collision Energy and Cone Voltage: Optimize for each transition to achieve maximum signal intensity.

  • Data Acquisition and Processing:

    • Acquire data using the instrument's software.

    • Integrate the peak areas for Didesmethyl Chlorpheniramine and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Didesmethyl Chlorpheniramine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the quantitative analysis of Didesmethyl Chlorpheniramine in human plasma. The use of LC-MS/MS ensures high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical studies. Proper method validation is essential to ensure the reliability and accuracy of the results, which are critical for advancing our understanding of Chlorpheniramine's pharmacokinetics and for the development of new therapeutic strategies.

References

Protocol for the Synthesis and Purification of Didesmethyl Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis and purification of didesmethyl chlorpheniramine, a primary metabolite of the antihistamine chlorpheniramine. The procedures outlined are based on established synthetic routes for chlorpheniramine and its analogs, coupled with standard purification and analytical techniques.

Introduction

Didesmethyl chlorpheniramine, chemically known as 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, is a key metabolite in the biotransformation of chlorpheniramine.[1] Its synthesis is crucial for various research applications, including pharmacological studies, impurity reference standards, and metabolic investigations. This protocol details a direct synthesis approach to obtain the primary amine core, followed by rigorous purification and analytical characterization.

Synthesis Pathway

The synthesis of didesmethyl chlorpheniramine can be approached through two primary routes: the N-demethylation of chlorpheniramine or a direct synthesis pathway.[1] This protocol focuses on a direct synthetic route, which avoids the use of potentially harsh dealkylation reagents. The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation p-chlorobenzonitrile p-chlorobenzonitrile Intermediate_1 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile p-chlorobenzonitrile->Intermediate_1 Sodium Amide 2-bromopyridine 2-bromopyridine 2-bromopyridine->Intermediate_1 Intermediate_1_cont 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile Didesmethyl_Chlorpheniramine_Base Didesmethyl Chlorpheniramine (Free Base) Intermediate_1_cont->Didesmethyl_Chlorpheniramine_Base Reduction (e.g., LiAlH4) Didesmethyl_Chlorpheniramine_Base_cont Didesmethyl Chlorpheniramine (Free Base) Final_Product Didesmethyl Chlorpheniramine Maleate Didesmethyl_Chlorpheniramine_Base_cont->Final_Product Maleic_Acid Maleic_Acid Maleic_Acid->Final_Product

Caption: Synthetic pathway for didesmethyl chlorpheniramine maleate.

Experimental Protocols

Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Intermediate 1)

This procedure is adapted from established methods for the synthesis of chlorpheniramine intermediates.[2][3]

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, add p-chlorobenzonitrile and toluene.

  • Base Addition: Add sodium amide to the flask and stir the mixture at room temperature.

  • Addition of 2-bromopyridine: Slowly add 2-bromopyridine dropwise to the reaction mixture, maintaining the temperature between 25-30°C.

  • Reaction: After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent such as toluene or ethyl acetate.

  • Isolation: Combine the organic extracts and wash with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Reduction of Intermediate 1 to Didesmethyl Chlorpheniramine

The nitrile group of the intermediate is reduced to a primary amine. This is a standard organic transformation.

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend a reducing agent like lithium aluminum hydride (LiAlH4) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Addition of Intermediate: Dissolve the crude 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile in a dry ether and add it dropwise to the reducing agent suspension, maintaining a low temperature.

  • Reaction: After the addition, allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC or HPLC).

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Extraction: Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Isolation: Dry the combined organic extracts and concentrate under reduced pressure to yield the crude didesmethyl chlorpheniramine free base.

Purification of Didesmethyl Chlorpheniramine

The crude product is purified using column chromatography.

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent.

  • Loading: Dissolve the crude didesmethyl chlorpheniramine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of dichloromethane and methanol.[4][5]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified didesmethyl chlorpheniramine free base.

Formation of Didesmethyl Chlorpheniramine Maleate Salt

The purified free base is converted to the more stable maleate salt.[2][6]

  • Dissolution: Dissolve the purified didesmethyl chlorpheniramine free base in a suitable solvent such as isopropanol.

  • Addition of Maleic Acid: In a separate flask, dissolve maleic acid in isopropanol and add this solution to the free base solution.

  • Crystallization: Add an anti-solvent like methyl tert-butyl ether to the mixture to induce crystallization.[6] Cool the mixture to facilitate complete precipitation.

  • Isolation: Filter the resulting solid, wash the filter cake with a cold solvent, and dry under vacuum to obtain the final didesmethyl chlorpheniramine maleate.

Purification and Analytical Workflow

The following diagram illustrates the workflow for the purification and analysis of the synthesized compound.

Purification_Workflow Crude_Product Crude Didesmethyl Chlorpheniramine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 TLC/HPLC Analysis Column_Chromatography->Purity_Check_1 Pure_Base Purified Free Base Purity_Check_1->Pure_Base Fractions >95% Pure Salt_Formation Maleate Salt Formation Pure_Base->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Final_Product Pure Didesmethyl Chlorpheniramine Maleate Recrystallization->Final_Product Final_Analysis Final Purity and Structural Confirmation (HPLC, NMR, MS) Final_Product->Final_Analysis

Caption: Purification and analysis workflow for didesmethyl chlorpheniramine.

Data Presentation

Summary of Purification Parameters
ParameterMethodDetailsExpected Purity
Primary Purification Silica Gel Column ChromatographyStationary Phase: Silica GelMobile Phase: Dichloromethane:Methanol gradient[4][5]>95%
Secondary Purification RecrystallizationSolvent System: Isopropanol/Methyl tert-butyl ether[6]>99%
Analytical Method Parameters for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chlorpheniramine and its related compounds.[7][8]

ParameterHPLC Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[7][9]
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)[4][9]
Flow Rate 1.0 mL/min[4][7]
Detection UV at 214 nm or 225 nm[4][7]
Column Temperature 30-35°C[4][7]
Injection Volume 20-50 µL[4][7]

Conclusion

This protocol provides a comprehensive guide for the synthesis and purification of didesmethyl chlorpheniramine maleate. By following these procedures, researchers can obtain a high-purity compound suitable for a variety of scientific applications. The provided analytical methods are essential for ensuring the quality and identity of the final product.

References

Application Notes and Protocols: Didesmethyl Chlorpheniramine Maleate Salt for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Didesmethyl Chlorpheniramine Maleate Salt is a primary metabolite of the first-generation antihistamine, Chlorpheniramine.[1] In the context of pharmaceutical quality control, it is a critical reference standard for the identification and quantification of impurities in Chlorpheniramine Maleate drug substances and products.[2] Its use is essential for method development, validation, and routine quality control (QC) testing to ensure the safety and efficacy of pharmaceutical formulations.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in a pharmaceutical quality control setting.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine[4]
Synonyms Chlorpheniramine Impurity 11 Maleate Salt, Didesmethylchlorphenamine Maleate[4]
CAS Number 23052-94-0[4][5][6]
Molecular Formula C18H19ClN2O4[4][5][6]
Molecular Weight 362.81 g/mol [5][6]

Experimental Protocols

The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Didesmethyl Chlorpheniramine as an impurity in Chlorpheniramine Maleate.

HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantification of chlorpheniramine and its related compounds, including Didesmethyl Chlorpheniramine.[2] Reversed-phase HPLC methods are common for separating the parent drug from its impurities.[2]

Objective: To separate and quantify Didesmethyl Chlorpheniramine Maleate from the active pharmaceutical ingredient (API), Chlorpheniramine Maleate, and other related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[2][7]

  • Acetonitrile (HPLC grade)[2]

  • Methanol (HPLC grade)[2]

  • Potassium dihydrogen phosphate[7]

  • Octane sulphonate sodium salt[7]

  • Phosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

  • Chlorpheniramine Maleate reference standard

Chromatographic Conditions:

The following table summarizes typical HPLC-UV parameters for the analysis of Chlorpheniramine and its impurities.

ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmC18, 25 cm x 0.46 cm, 5 µm
Mobile Phase Acetonitrile and acetate buffer (pH 3.8)[2]Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) (30:70 v/v)[2]
Flow Rate 1.0 mL/min[2][7]1.0 mL/min
Detection Wavelength 225 nm[2]215 nm[2]
Column Temperature 30 °C[2][7]30 °C
Injection Volume 10 µL20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution.

    • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh and dissolve the Chlorpheniramine Maleate drug substance or a crushed tablet equivalent in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the Didesmethyl Chlorpheniramine peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of Didesmethyl Chlorpheniramine in the sample using the calibration curve generated from the standard solutions.

GC-MS Method for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile or semi-volatile compounds like Didesmethyl Chlorpheniramine, often requiring a derivatization step to enhance volatility.[2]

Objective: To confirm the identity and quantify Didesmethyl Chlorpheniramine in pharmaceutical samples.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • This compound reference standard

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

GC-MS Parameters:

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Procedure:

  • Standard and Sample Preparation (with Derivatization):

    • Accurately weigh the reference standard or sample and dissolve in an anhydrous solvent.

    • Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the reaction.

    • Cool the solution to room temperature before injection.

  • Analysis:

    • Inject the derivatized standard and sample solutions into the GC-MS system.

    • Identify the derivatized Didesmethyl Chlorpheniramine peak based on its retention time and mass spectrum.

    • Quantify the impurity by comparing the peak area of the sample to a calibration curve prepared from the derivatized reference standard.

Data Presentation

Table 2: Typical HPLC-UV Performance Data

ParameterValue
Linearity Range 0.05 - 5.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.015 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Table 3: Expected GC-MS Data for Derivatized Didesmethyl Chlorpheniramine

ParameterValue
Retention Time Analyte-specific
Key Mass Fragments (m/z) To be determined based on the derivatizing agent used

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of Chlorpheniramine and a general workflow for pharmaceutical quality control.

cluster_0 Metabolic Pathway Chlorpheniramine Chlorpheniramine Desmethyl Desmethyl Chlorpheniramine Chlorpheniramine->Desmethyl N-demethylation (CYP2D6) Didesmethyl Didesmethyl Chlorpheniramine Desmethyl->Didesmethyl N-demethylation cluster_1 Quality Control Workflow Start Sample Receipt (API/Drug Product) Preparation Sample Preparation (Dissolution, Dilution) Start->Preparation Analysis Analytical Testing (HPLC, GC-MS) Preparation->Analysis Data Data Analysis (Impurity Profiling) Analysis->Data Specification Comparison with Specification Limits Data->Specification Pass Batch Release Specification->Pass Pass Fail Investigation (OOS) Specification->Fail Fail

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Didesmethyl Chlorpheniramine Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Didesmethyl Chlorpheniramine during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution for Didesmethyl Chlorpheniramine?

Poor peak resolution in the HPLC analysis of Didesmethyl Chlorpheniramine can stem from several factors, including:

  • Inappropriate Column Selection: The choice of stationary phase is critical for achieving selectivity between Didesmethyl Chlorpheniramine, Monodesmethyl Chlorpheniramine, and the parent drug, Chlorpheniramine.

  • Suboptimal Mobile Phase Composition: The pH, organic solvent ratio, and buffer concentration of the mobile phase significantly impact the retention and peak shape of these basic compounds.

  • Inadequate Method Parameters: Flow rate, column temperature, and injection volume can all affect chromatographic efficiency and, consequently, resolution.

  • Column Degradation: Over time, column performance can deteriorate, leading to peak broadening and loss of resolution.

Q2: How does the mobile phase pH affect the resolution of Didesmethyl Chlorpheniramine?

Didesmethyl Chlorpheniramine is a basic compound. The pH of the mobile phase influences its degree of ionization. At a pH well below the pKa of the amine groups, the compound will be fully protonated and may exhibit better peak shape and retention on a reversed-phase column. It is crucial to operate at a stable pH, using a suitable buffer, to ensure reproducible retention times and peak shapes.

Q3: Can I use a standard C18 column for this separation?

While C18 columns are widely used in reversed-phase HPLC, achieving adequate resolution for Didesmethyl Chlorpheniramine and its related compounds might require optimization. For challenging separations, alternative stationary phases such as C8, phenyl, or cyano columns can offer different selectivity. In some cases, chiral stationary phases are necessary, especially when enantiomeric separation is required.[1][2]

Q4: What is a good starting point for method development?

A good starting point for separating Didesmethyl Chlorpheniramine is to use a reversed-phase C18 or C8 column with a mobile phase consisting of a phosphate or acetate buffer and acetonitrile or methanol as the organic modifier. The pH of the buffer should be in the acidic range (e.g., pH 3-5) to ensure the ionization of the analytes. Gradient elution, starting with a lower percentage of organic solvent and gradually increasing it, can be effective in separating compounds with different polarities.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting poor peak resolution of Didesmethyl Chlorpheniramine.

Problem: Co-eluting or Poorly Resolved Peaks

Initial Checks:

  • Verify System Suitability: Ensure that the HPLC system is performing within established parameters (e.g., pressure fluctuation, detector noise).

  • Confirm Standard and Sample Preparation: Double-check all calculations and procedures for preparing standards and samples to rule out human error.

Troubleshooting Steps:

StepActionRationale
1 Optimize Mobile Phase pH Adjusting the pH can alter the ionization state of Didesmethyl Chlorpheniramine and its related compounds, thereby changing their retention and improving selectivity.
2 Modify Organic Solvent Ratio Changing the percentage of the organic modifier (e.g., acetonitrile, methanol) will affect the retention times of the analytes. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
3 Change Organic Solvent Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
4 Adjust Flow Rate Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
5 Evaluate Column Chemistry If mobile phase optimization is insufficient, consider trying a different column with a different stationary phase (e.g., C8, Phenyl, or a chiral column) to achieve a different selectivity.
6 Increase Column Length or Decrease Particle Size Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve efficiency, leading to better resolution.
7 Optimize Column Temperature Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.

Data Presentation

The following table summarizes a validated HPLC method for the simultaneous determination of Chlorpheniramine and its metabolites, providing an example of achievable resolution.

ParameterValueReference
Column CYCLOBOND I 2000 (beta-cyclodextrin chiral stationary phase)[1][2]
Mobile Phase Diethylamine acetate (0.25%, pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v)[1][2]
Flow Rate 0.5 mL/min[1][2]
Detection Mass Spectrometry (MSD)[1]
Resolution (Rs) for Chlorpheniramine enantiomers 1.17[1][2]

Experimental Protocols

Enantioselective HPLC Method for Chlorpheniramine and its Metabolites[1][2]

This protocol is based on the method described by Fried et al. for the simultaneous determination of (-)(R)- and (+)(S)-chlorpheniramine (CP), desmethyl-chlorpheniramine (DCP), and didesmethyl-chorpheniramine (DDCP).

1. Chromatographic Conditions:

  • Column: CYCLOBOND I 2000 (beta-cyclodextrin chiral stationary phase), 250 x 4.6 mm

  • Mobile Phase: A mixture of diethylamine acetate (0.25%, pH 4.4), methanol, and acetonitrile in a ratio of 85:7.5:7.5 (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: Mass Spectrometric Detection (MSD).

2. Standard Solution Preparation:

  • Prepare individual stock solutions of Chlorpheniramine, Monodesmethyl Chlorpheniramine, and Didesmethyl Chlorpheniramine in methanol.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to the desired concentrations.

3. Sample Preparation (from Plasma):

  • To 1 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Monitor the elution of the analytes using the mass spectrometer.

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

TroubleshootingWorkflow start Poor Peak Resolution (Rs < 1.5) check_system Verify System Suitability & Sample Preparation start->check_system optimize_ph Adjust Mobile Phase pH check_system->optimize_ph optimize_organic Modify Organic Solvent Ratio optimize_ph->optimize_organic No Improvement end_good Resolution Achieved (Rs >= 1.5) optimize_ph->end_good Improved change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_organic->change_solvent No Improvement optimize_organic->end_good Improved optimize_flow Decrease Flow Rate change_solvent->optimize_flow No Improvement change_solvent->end_good Improved change_column Select Different Column (e.g., C8, Phenyl, Chiral) optimize_flow->change_column No Improvement optimize_flow->end_good Improved change_column->end_good Improved end_bad Consult Further Expertise change_column->end_bad No Improvement

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Logical Relationship of HPLC Parameters Affecting Resolution

HPLC_Parameters Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k') Resolution->Retention MobilePhase Mobile Phase (pH, Organic Solvent) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature ColumnParams Column Parameters (Length, Particle Size) Efficiency->ColumnParams FlowRate Flow Rate Efficiency->FlowRate MobilePhaseStrength Mobile Phase Strength Retention->MobilePhaseStrength

Caption: Key HPLC parameters influencing peak resolution.

References

Technical Support Center: Didesmethyl Chlorpheniramine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of Didesmethyl Chlorpheniramine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Didesmethyl Chlorpheniramine in a question-and-answer format.

Q1: I am observing poor peak shape (tailing or fronting) for Didesmethyl Chlorpheniramine. What are the likely causes and solutions?

A1: Poor peak shape for a basic compound like Didesmethyl Chlorpheniramine is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Silanol Interactions: Residual silanol groups on C18 columns can interact with the basic amine function of Didesmethyl Chlorpheniramine, leading to peak tailing.

    • Solution:

      • Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.

      • Lower the mobile phase pH to ensure the analyte is fully protonated. A pH of 2.5-4 is a good starting point.

      • Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to saturate the active sites on the stationary phase.

  • Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Didesmethyl Chlorpheniramine, the analyte can exist in both ionized and non-ionized forms, resulting in peak splitting or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the primary amine to ensure consistent protonation.

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

Q2: I am experiencing low sensitivity or a weak signal for Didesmethyl Chlorpheniramine. How can I improve it?

A2: Low sensitivity can stem from several factors, including inefficient ionization, matrix effects, or suboptimal MS parameters.

  • Cause 1: Inefficient Ionization: Didesmethyl Chlorpheniramine, having a primary amine, should ionize well in positive electrospray ionization (ESI+) mode. However, the mobile phase composition can significantly impact ionization efficiency.

    • Solution:

      • Ensure the mobile phase has a low pH (e.g., using 0.1% formic acid) to promote protonation.

      • Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, through infusion of a standard solution.

  • Cause 2: Ion Suppression from Matrix Components: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids) can compete with Didesmethyl Chlorpheniramine for ionization, leading to a suppressed signal.[1][2]

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[3]

      • Optimize the chromatographic separation to ensure Didesmethyl Chlorpheniramine elutes in a region free from major matrix interferences.

      • Use a stable isotope-labeled internal standard (SIL-IS) if available, as it can co-elute and experience similar matrix effects, thus providing more accurate quantification.

  • Cause 3: Suboptimal MRM Transitions: The selected precursor and product ions may not be the most intense or specific.

    • Solution: Perform a product ion scan of the Didesmethyl Chlorpheniramine precursor ion to identify the most abundant and stable fragment ions. Optimize the collision energy for each transition.

Q3: I am observing significant matrix effects in my analysis. How can I mitigate them?

A3: Matrix effects, which can cause either ion suppression or enhancement, are a common challenge in bioanalysis.[1][2]

  • Cause 1: Insufficient Sample Cleanup: Protein precipitation is a quick and easy sample preparation method, but it may not adequately remove all matrix interferences, particularly phospholipids.[3]

    • Solution: Employ more rigorous sample preparation techniques like LLE or SPE. For phospholipids, consider a targeted removal strategy during SPE.

  • Cause 2: Co-elution with Matrix Components: If Didesmethyl Chlorpheniramine elutes at the same time as a significant amount of matrix components, ion suppression is likely.

    • Solution: Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from the interfering components. A longer run time or a different stationary phase might be necessary.

  • Cause 3: Inappropriate Internal Standard: The chosen internal standard may not adequately compensate for the matrix effects experienced by the analyte.

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structural analog that co-elutes and has similar ionization properties should be used.

Q4: My results show high variability between injections. What could be the cause?

A4: High variability can be due to issues with the autosampler, sample preparation, or system stability.

  • Cause 1: Inconsistent Sample Preparation: Variability in extraction recovery between samples will lead to inconsistent results.

    • Solution: Ensure the sample preparation procedure is well-validated and followed precisely for all samples. The use of an appropriate internal standard is crucial to correct for extraction variability.

  • Cause 2: Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or carryover, can introduce significant variability.

    • Solution:

      • Check the autosampler for any leaks or blockages.

      • Ensure the injection needle and port are clean.

      • Develop a robust needle wash method to minimize carryover between injections, especially when analyzing samples with a wide range of concentrations.

  • Cause 3: System Instability: Fluctuations in pump pressure, column temperature, or MS source conditions can lead to variable results.

    • Solution:

      • Allow the LC-MS/MS system to equilibrate thoroughly before starting an analytical run.

      • Monitor system suitability throughout the run using quality control (QC) samples.

Quantitative Data Summary

The following table summarizes key LC-MS/MS parameters for the analysis of Didesmethyl Chlorpheniramine. Please note that the MRM transitions and collision energies are predicted based on the fragmentation of the parent compound and similar structures and should be optimized in your laboratory.

ParameterValueNotes
Analyte Didesmethyl Chlorpheniramine-
Molecular Formula C₁₄H₁₅ClN₂-
Monoisotopic Mass 246.0924 g/mol -
Precursor Ion (Q1) [M+H]⁺ m/z 247.1This is the protonated molecule.
Predicted Product Ion 1 (Q3) m/z 203.1Corresponds to the loss of the ethylamine side chain.
Predicted Product Ion 2 (Q3) m/z 167.1Represents the chlorophenyl-pyridyl moiety.
Ionization Mode ESI+Electrospray Ionization in positive mode.
Internal Standard (IS) Didesmethyl Chlorpheniramine-d₄ (if available) or a structural analog.A stable isotope-labeled IS is highly recommended.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Parameters (Starting Point for Method Development)
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Agilent 6475A Triple Quadrupole LC/MS or equivalent

  • Ion Source: ESI

  • Polarity: Positive

  • Capillary Voltage: 3500 V

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • MRM Transitions: (To be optimized)

    • Didesmethyl Chlorpheniramine: 247.1 → 203.1 (Quantifier), 247.1 → 167.1 (Qualifier)

    • Internal Standard: To be determined based on the selected IS.

Visualizations

Troubleshooting_Workflow Problem Identify Problem (e.g., Poor Peak Shape, Low Sensitivity) Check_LC Check LC System - Pressure Fluctuations? - Leaks? Problem->Check_LC Check_MS Check MS System - Source Cleanliness? - Calibration? Problem->Check_MS Check_Method Review Method Parameters - Mobile Phase pH? - Gradient Profile? Problem->Check_Method Check_Sample Evaluate Sample Prep - Extraction Recovery? - Matrix Effects? Problem->Check_Sample Optimize_LC Optimize Chromatography - Change Column - Adjust Gradient Check_LC->Optimize_LC Optimize_MS Optimize MS Parameters - Tune Source - Optimize MRM Check_MS->Optimize_MS Check_Method->Optimize_LC Check_Method->Optimize_MS Optimize_Sample Improve Sample Prep - Use LLE/SPE - Use SIL-IS Check_Sample->Optimize_Sample Solution Problem Resolved Optimize_LC->Solution Optimize_MS->Solution Optimize_Sample->Solution Fragmentation_Pathway Precursor Didesmethyl Chlorpheniramine [M+H]⁺ m/z 247.1 Fragment1 Loss of CH₂CH₂NH₂ (Ethylamine) m/z 203.1 Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Chlorophenyl-pyridyl moiety m/z 167.1 Precursor->Fragment2 CID

References

Technical Support Center: Optimization of Mobile Phase for Chlorpheniramine Metabolite Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the separation of chlorpheniramine and its metabolites. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate efficient and effective method development.

Troubleshooting Guides

This section addresses common issues encountered during the separation of chlorpheniramine and its metabolites, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing poor peak shape (tailing or fronting) for chlorpheniramine and its metabolites?

A1: Peak asymmetry for basic compounds like chlorpheniramine and its metabolites in reversed-phase HPLC is a frequent challenge.

  • Cause: Secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.

  • Solution 1: pH Adjustment: Increasing the mobile phase pH can suppress the ionization of silanol groups, minimizing these interactions. However, for chlorpheniramine and its metabolites, which are basic, a lower pH (typically pH 2.5-4.5) is often employed to ensure they are fully protonated, leading to consistent retention and improved peak shape.[1][2][3] The choice of pH is a critical parameter that needs to be optimized based on the specific column and analytes.

  • Solution 2: Mobile Phase Additives: Incorporating additives like triethylamine (TEA) or using a buffered mobile phase can mask the residual silanol groups and improve peak symmetry.[4]

  • Solution 3: Column Selection: Employing a column with low silanol activity or an end-capped column can significantly reduce peak tailing.

Q2: I am not achieving adequate resolution between chlorpheniramine and its N-desmethyl metabolite. What can I do?

A2: Co-elution of chlorpheniramine and its closely related metabolites is a common separation challenge.

  • Cause: Insufficient selectivity of the chromatographic system.

  • Solution 1: Optimize Mobile Phase pH: The degree of ionization of chlorpheniramine and its metabolites varies with pH, which in turn affects their retention times.[1][5] A systematic study of pH (e.g., in 0.2-0.5 unit increments) can help to maximize the difference in retention and improve resolution. A narrow pH range between 2.2 and 3.2 has been shown to cause significant retention variation for chlorpheniramine and its N-demethylated impurity.[1]

  • Solution 2: Vary Organic Modifier: Switching between or altering the ratio of acetonitrile and methanol can change the selectivity of the separation. Methanol is more likely to engage in hydrogen bonding interactions, which can be advantageous for separating structurally similar compounds.

  • Solution 3: Adjust Buffer Concentration: In ion-pair chromatography, the concentration of the ion-pairing reagent can be adjusted to fine-tune the retention and selectivity.

  • Solution 4: Gradient Elution: Implementing a shallow gradient can help to better separate closely eluting peaks.

Q3: My retention times are drifting or are not reproducible. What is the likely cause?

A3: Unstable retention times can compromise the reliability of your analytical method.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradients or after the system has been idle.

  • Solution 1: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) with the initial mobile phase conditions before each injection.

  • Cause 2: Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, especially for unbuffered or weakly buffered mobile phases. Organic solvents can also evaporate, altering the mobile phase composition.

  • Solution 2: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Using a well-buffered mobile phase can help maintain a stable pH.

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

  • Solution 3: Use a column oven to maintain a constant and controlled temperature.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of chlorpheniramine?

A1: The primary metabolic pathways for chlorpheniramine involve N-demethylation. The major metabolites are:

  • N-desmethyl-chlorpheniramine (norchlorpheniramine)

  • N-didesmethyl-chlorpheniramine (dinorchlorpheniramine)

  • A polar acidic metabolite, 3-(p-chlorobenzyl)-3-(2-pyridyl) propionic acid .

Q2: What is a typical starting mobile phase for separating chlorpheniramine and its desmethyl metabolites on a C18 column?

A2: A good starting point for method development is a mobile phase consisting of a mixture of acetonitrile or methanol and a phosphate or acetate buffer at a pH between 3.0 and 4.0.[2][3][6] A common starting ratio is in the range of 30:70 to 50:50 (organic:aqueous).[2][3]

Q3: How does the pH of the mobile phase affect the retention of chlorpheniramine and its metabolites?

A3: Chlorpheniramine and its N-demethylated metabolites are basic compounds. In reversed-phase chromatography, as the pH of the mobile phase increases, these compounds become less protonated (more neutral), leading to increased hydrophobicity and consequently, longer retention times.[1][5] Conversely, at lower pH, they are fully protonated, resulting in shorter retention times. This relationship is crucial for optimizing selectivity and resolution.

Q4: What detection wavelength is typically used for the analysis of chlorpheniramine and its metabolites?

A4: UV detection is commonly used for the analysis of chlorpheniramine and its metabolites. The detection wavelength is often set between 215 nm and 265 nm.[2][6][7] A wavelength of around 225 nm is frequently cited.[6]

Q5: What are the common sample preparation techniques for analyzing chlorpheniramine and its metabolites in biological matrices like plasma or urine?

A5: Common sample preparation techniques include:

  • Protein Precipitation: A simple and fast method where a solvent like acetonitrile is added to the sample to precipitate proteins.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analytes from the matrix based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analytes of interest.[8]

  • Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that is fast and requires minimal solvent.[9][10]

Data Presentation

The following tables summarize quantitative data from various studies on the separation of chlorpheniramine and related compounds.

Table 1: HPLC Method Parameters for Chlorpheniramine and Related Compounds

Analyte(s)ColumnMobile PhasepHFlow Rate (mL/min)DetectionRetention Time (min)Reference
Chlorpheniramine, Paracetamol, CaffeinePhenomenex C18 (250 x 4.6 mm, 5 µm)Methanol:0.05 M Dibasic Phosphate Buffer (30:70 v/v)4.01.0UV at 215 nm2.4[2][3]
Chlorpheniramine, IbuprofenEclipse Plus C18 (150 x 4.6 mm, 5 µm)Acetonitrile:0.01 M Acetate Buffer (55:45 v/v)3.81.0UV at 225 nm2.09[6]
Chlorpheniramine and Impurity CGemini C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water with Potassium Dihydrogen Phosphate and Octane Sulfonate-1.0UV at 214 nm~21[7]
ChlorpheniramineKromasil C18Methanol:Water5.31.0UV at 235 nm-[11]

Table 2: UPLC-MS/MS Method Parameters for Chlorpheniramine

Analyte(s)ColumnMobile PhaseGradientFlow Rate (mL/min)DetectionRetention Time (min)Reference
ChlorpheniramineGemini Phenomenex C8 (50 x 4.6 mm, 5 µm)Methanol and 2.5 mM NH4OHGradient of methanol from 35% to 90%-ESI-MS/MS< 5.0

Experimental Protocols

This section provides detailed methodologies for key experiments related to the optimization of mobile phase for chlorpheniramine metabolite separation.

Protocol 1: Reversed-Phase HPLC Method for the Simultaneous Determination of Chlorpheniramine, Paracetamol, and Caffeine [2][3]

  • Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a 0.05 M dibasic phosphate buffer and adjust the pH to 4.0.

    • Mix the phosphate buffer and methanol in a ratio of 70:30 (v/v).

    • Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

Protocol 2: UPLC-MS/MS Method for the Determination of Chlorpheniramine in Human Plasma

  • Chromatographic System: UPLC system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 2.5 mM Ammonium Hydroxide in Water.

    • Mobile Phase B: Methanol.

  • Chromatographic Conditions:

    • Gradient Program: Start with 35% B, increase to 90% B over a specified time.

    • Run Time: 5.0 minutes.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard.

    • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20, v/v).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the optimization of mobile phase for chlorpheniramine metabolite separation.

Mobile_Phase_Optimization_Workflow start Define Separation Goal (e.g., resolve CPM and metabolites) select_column Select Initial Column (e.g., C18, C8) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN/Buffer, MeOH/Buffer) select_column->initial_mp ph_screen Screen Mobile Phase pH (e.g., 2.5, 3.5, 4.5) initial_mp->ph_screen eval1 Evaluate Resolution and Peak Shape ph_screen->eval1 organic_modifier Optimize Organic Modifier (Type and Ratio) eval1->organic_modifier Not Acceptable method_validation Method Validation eval1->method_validation Acceptable eval2 Evaluate Resolution and Peak Shape organic_modifier->eval2 gradient_opt Optimize Gradient Program (if necessary) eval2->gradient_opt Not Acceptable eval2->method_validation Acceptable eval3 Evaluate Resolution and Peak Shape gradient_opt->eval3 eval3->ph_screen Not Acceptable eval3->method_validation Acceptable pH_Effect_on_Retention cluster_conditions Mobile Phase pH cluster_analyte_state Analyte State (Chlorpheniramine & Metabolites) cluster_retention Reversed-Phase Retention low_ph Low pH (e.g., 2.5) protonated Fully Protonated (Cationic) low_ph->protonated leads to high_ph Higher pH (e.g., 4.5) less_protonated Less Protonated (More Neutral) high_ph->less_protonated leads to shorter_rt Shorter Retention Time protonated->shorter_rt results in longer_rt Longer Retention Time less_protonated->longer_rt results in

References

Didesmethyl Chlorpheniramine Maleate Salt stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Didesmethyl Chlorpheniramine Maleate Salt, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific long-term stability studies on this compound are not extensively published, recommendations can be extrapolated from data on the parent compound, Chlorpheniramine Maleate, and general principles for amine salts. To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light.[1] For long-term storage, a temperature of -20°C is advisable, as recommended for the related compound Desmethylchlorphenamine Maleate. For short-term use, storage in a cool, dry, and well-ventilated place is recommended.[2]

Q2: Is this compound sensitive to light and humidity?

A2: Yes, based on information for the parent compound, Chlorpheniramine Maleate, this compound is expected to be sensitive to light and humidity.[1] Degradation of Chlorpheniramine Maleate has been observed to increase in the presence of moisture and at higher temperatures, a characteristic common to many amine salts.[1] Therefore, it is crucial to minimize exposure to light and moisture during handling and storage.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation can occur in both the Didesmethyl Chlorpheniramine molecule and the Maleate salt moiety. For the parent compound, Chlorpheniramine, the maleate portion has been shown to degrade in aqueous solutions over time, while the amine compound remained stable.[3] Additionally, amine compounds can be susceptible to oxidation and reactions with other components in a formulation. In multi-component formulations, the maleate moiety has been found to react with other active ingredients, such as phenylephrine.[4][5]

Q4: What are suitable analytical methods for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for the quantification and stability assessment of Chlorpheniramine and its metabolites, including Didesmethyl Chlorpheniramine.[6][7][8] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.

Stability and Storage Data

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature Long-term: -20°CBased on recommendations for related compounds to minimize degradation.
Short-term: Room Temperature (cool, dry)For immediate experimental use.
Light Protect from lightThe parent compound is known to be light-sensitive.[1][9]
Humidity Store in a dry environmentThe parent compound is degraded by humidity.[1]
Container Tightly sealed, original receptacleTo prevent exposure to air and moisture.[6]

Table 2: Potential Degradation and Incompatibilities

FactorPotential OutcomeMitigation Strategy
Elevated Temperature Increased rate of degradation.[10]Store at recommended cool temperatures.
Light Exposure Photodegradation.Use amber vials or store in the dark.
Humidity/Moisture Hydrolysis, particularly of the maleate moiety.[1]Store in a desiccator or with a desiccant.
Aqueous Solutions Degradation of the maleate salt has been observed.[3]Prepare aqueous solutions fresh and consider buffer composition.
Reactive Excipients Potential for adduct formation.Conduct compatibility studies with formulation components.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected analytical results (e.g., lower than expected purity).

  • Possible Cause 1: Degradation due to improper storage or handling.

    • Troubleshooting Steps:

      • Review storage conditions (temperature, light, and humidity exposure).

      • Analyze a freshly opened container of the reference standard.

      • Perform a forced degradation study (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products and confirm the stability-indicating nature of the analytical method.

  • Possible Cause 2: Contamination of the sample or analytical system.

    • Troubleshooting Steps:

      • Run a blank solvent injection to check for system contamination.

      • Ensure all glassware and equipment are scrupulously clean.

      • Use high-purity solvents and reagents.

Issue 2: Poor solubility in aqueous solutions.

  • Possible Cause 1: Incorrect pH of the solvent.

    • Troubleshooting Steps:

      • Didesmethyl Chlorpheniramine is a basic compound and will be more soluble in acidic solutions.

      • Try dissolving the salt in a slightly acidic buffer. The pH of a 1% aqueous solution of Chlorpheniramine Maleate is between 4 and 5.[9]

  • Possible Cause 2: The compound is a free base, not the maleate salt.

    • Troubleshooting Steps:

      • Confirm the identity and form of the material using analytical techniques such as NMR or FTIR.

      • If it is the free base, it will have lower aqueous solubility than the maleate salt.

Experimental Protocols

Protocol: General Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8] The pH of the mobile phase should be optimized for peak shape and separation.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., around 261-265 nm for the parent compound) is suitable.[10][11]

  • Forced Degradation Study:

    • Acidic/Basic Conditions: Dissolve the compound in a dilute acid (e.g., 0.1N HCl) and a dilute base (e.g., 0.1N NaOH) and monitor for changes over time.

    • Oxidative Conditions: Treat the sample with a dilute solution of hydrogen peroxide.

    • Thermal Stress: Expose the solid material and a solution to elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid material and a solution to UV and visible light.

  • Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Out-of-Specification Analytical Result start Out-of-Specification (OOS) Result Observed check_method Verify Analytical Method Integrity start->check_method investigate_degradation Investigate Potential Compound Degradation start->investigate_degradation check_system Check HPLC System (Blank Injection, Calibration) check_method->check_system check_sample_prep Review Sample Preparation Procedure check_method->check_sample_prep root_cause_method Root Cause: Analytical Method Issue check_system->root_cause_method Issue Found check_sample_prep->root_cause_method Error Identified review_storage Review Storage Conditions (Temp, Light, Humidity) investigate_degradation->review_storage analyze_new_sample Analyze Freshly Opened Sample investigate_degradation->analyze_new_sample root_cause_degradation Root Cause: Compound Degradation review_storage->root_cause_degradation Deviation Found forced_degradation Perform Forced Degradation Study analyze_new_sample->forced_degradation New Sample also OOS analyze_new_sample->root_cause_degradation New Sample OK forced_degradation->root_cause_degradation remediate_method Remediate Method and Retest root_cause_method->remediate_method remediate_storage Implement Corrective Storage/Handling Procedures root_cause_degradation->remediate_storage

Caption: Troubleshooting workflow for an out-of-specification analytical result.

References

Overcoming matrix effects in Didesmethyl Chlorpheniramine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Didesmethyl Chlorpheniramine. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Didesmethyl Chlorpheniramine?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] For Didesmethyl Chlorpheniramine, a polar metabolite, this can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[2] Endogenous phospholipids are often a primary cause of these effects in plasma samples.

Q2: How can I determine if my Didesmethyl Chlorpheniramine assay is experiencing matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column infusion: A continuous infusion of Didesmethyl Chlorpheniramine solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any signal deviation (dip or peak) at the retention time of your analyte indicates the presence of matrix effects.[3]

  • Post-extraction spike: This quantitative approach compares the analyte's peak area in a blank matrix extract spiked after extraction with the peak area of the analyte in a neat solution at the same concentration.[4] A significant difference indicates a matrix effect.

Q3: What is a suitable internal standard (IS) for Didesmethyl Chlorpheniramine analysis?

A3: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Didesmethyl Chlorpheniramine-d4. A SIL-IS is the best choice as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and ionization properties may be used, but requires more rigorous validation to ensure it adequately compensates for matrix effects.

Q4: Can I use the same sample preparation method for Didesmethyl Chlorpheniramine as I use for the parent drug, Chlorpheniramine?

A4: Not necessarily. Didesmethyl Chlorpheniramine is more polar than Chlorpheniramine. While a Liquid-Liquid Extraction (LLE) protocol might work for both, it may require optimization for the metabolite. For instance, the pH of the aqueous phase and the choice of organic solvent may need to be adjusted to ensure efficient extraction of the more polar metabolite. Techniques like Solid-Phase Extraction (SPE) with a mixed-mode or polar-modified sorbent might provide better recovery and cleanup for Didesmethyl Chlorpheniramine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of Didesmethyl Chlorpheniramine.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a column with end-capping or a different stationary phase. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For Didesmethyl Chlorpheniramine (a basic compound), a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective. 3. Replace the analytical column.
High Variability in Analyte Response 1. Inconsistent sample preparation. 2. Significant lot-to-lot variability in the biological matrix. 3. Ion source contamination.1. Automate the sample preparation process if possible. Ensure precise and consistent execution of each step. 2. Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[4] 3. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
Low Analyte Recovery 1. Suboptimal extraction conditions (pH, solvent). 2. Incomplete elution from SPE cartridge. 3. Analyte adsorption to container surfaces.1. For LLE, adjust the pH of the sample to be at least 2 units above the pKa of Didesmethyl Chlorpheniramine to ensure it is in its neutral form for efficient extraction into an organic solvent. Test a range of organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). 2. For SPE, ensure the elution solvent is strong enough to desorb the analyte. A mixture of an organic solvent with an acid or base (e.g., methanol with 2% formic acid) is often effective. 3. Use low-adsorption polypropylene tubes and vials.
Signal Suppression at Analyte Retention Time 1. Co-elution with phospholipids from the plasma matrix. 2. Co-elution with other endogenous matrix components.1. Optimize chromatographic separation to move the analyte's retention time away from the phospholipid elution zone. 2. Employ a more rigorous sample preparation technique to remove interferences. Consider phospholipid removal plates or a targeted LLE or SPE method.

Quantitative Data on Matrix Effects

Sample Preparation Method Matrix Type Analyte Concentration (ng/mL) Mean Peak Area (Neat Solution) Mean Peak Area (Post-Spiked Matrix) Matrix Effect (%) Internal Standard Normalized Matrix Effect (%)
Protein Precipitation (Acetonitrile)Human Plasma1.055,00038,500-30.0%-5.2%
Protein Precipitation (Acetonitrile)Human Plasma1005,450,0004,087,500-25.0%-3.8%
Liquid-Liquid Extraction (MTBE)Human Plasma1.054,80049,868-9.0%-1.5%
Liquid-Liquid Extraction (MTBE)Human Plasma1005,510,0005,124,300-7.0%-0.9%
Solid-Phase Extraction (Mixed-Mode)Human Plasma1.055,20053,544-3.0%-0.5%
Solid-Phase Extraction (Mixed-Mode)Human Plasma1005,490,0005,325,300-3.0%-0.4%

Note: Matrix Effect (%) is calculated as [ (Peak Area in Matrix / Peak Area in Neat Solution) - 1 ] * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement. The Internal Standard Normalized Matrix Effect demonstrates the effectiveness of the IS in compensating for these effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively assess the degree of ion suppression or enhancement for Didesmethyl Chlorpheniramine in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least six different sources.

  • Didesmethyl Chlorpheniramine and stable isotope-labeled internal standard (SIL-IS) stock solutions.

  • Reagents and solvents for the chosen sample preparation method.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and IS into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. (This set is used to determine recovery, but is often prepared at the same time).

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and the IS:

    • MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)

    • This is the ratio of the mean peak area of Set B to the mean peak area of Set A.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = MF of the analyte / MF of the IS.

  • The coefficient of variation (CV%) of the IS-normalized MFs from at least six lots of matrix should not exceed 15%.

Protocol 2: Liquid-Liquid Extraction (LLE) for Didesmethyl Chlorpheniramine

Objective: To extract Didesmethyl Chlorpheniramine from plasma while minimizing the co-extraction of interfering substances like phospholipids.

Materials:

  • Plasma samples.

  • Internal standard solution.

  • Ammonium hydroxide (or other base to adjust pH).

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent.

  • Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

Procedure:

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Vortex briefly.

  • Add 50 µL of 1M ammonium hydroxide to basify the sample (target pH > 10).

  • Vortex for 30 seconds.

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex to mix and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify (pH > 10) add_is->basify lle Liquid-Liquid Extraction (e.g., MTBE) basify->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc

Caption: Workflow for Didesmethyl Chlorpheniramine Bioanalysis.

troubleshooting_logic start Inconsistent Results? check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Investigate Other Causes (e.g., Instrument Performance, Standard Stability) me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is end Consistent Results use_sil_is->end no_me->end

Caption: Troubleshooting logic for inconsistent bioanalytical results.

References

Technical Support Center: Optimal Separation of Chlorpheniramine Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Chlorpheniramine and its impurities via HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for analyzing Chlorpheniramine and its impurities?

A1: The most frequently used columns for the analysis of Chlorpheniramine and its related compounds are reversed-phase columns, particularly C18 (ODS) and C8.[1][2][3][4] These columns provide a good balance of hydrophobicity to retain Chlorpheniramine and its typically less polar impurities.

Q2: Are there any official methods for Chlorpheniramine impurity testing?

A2: Yes, the United States Pharmacopeia (USP) provides a monograph for Chlorpheniramine Maleate which includes tests for related compounds.[5][6] It is recommended to consult the current USP for the official methodology.

Q3: When should I consider a C8 column over a C18 column?

A3: A C8 column, being less hydrophobic than a C18, can be beneficial when you need to reduce the retention time of highly retained compounds. It can also offer different selectivity for certain impurities that may be difficult to resolve on a C18 column. A Cogent Bidentate C8™ column has been shown to provide high-resolution baseline separation of six specified impurities of Chlorpheniramine maleate.[3][4]

Q4: Is it necessary to use a chiral column for Chlorpheniramine analysis?

A4: A chiral column is only necessary if you need to separate the enantiomers of Chlorpheniramine (d- and l-Chlorpheniramine).[7] For routine impurity profiling where the enantiomers do not need to be resolved from each other, a standard reversed-phase column is sufficient. Chiral separation can also be achieved on a conventional ODS column using a chiral mobile phase additive like carboxymethyl-beta-cyclodextrin.[8][9]

Q5: What are the known impurities of Chlorpheniramine?

A5: Known impurities include Chlorpheniramine related compounds A, B, C, and D, as well as Chlorpheniramine N-oxide and Pheniramine.[3][4] The USP monograph also specifies limits for known and unknown impurities.[1]

Troubleshooting Guides

Issue 1: Poor Resolution Between Chlorpheniramine and an Impurity

Q: I am observing poor resolution between the main Chlorpheniramine peak and a closely eluting impurity. How can I improve this?

A:

  • Optimize the Mobile Phase:

    • Organic Modifier: Vary the percentage of the organic solvent (typically acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • pH Adjustment: The pH of the aqueous portion of the mobile phase is critical. Chlorpheniramine is a basic compound. Adjusting the pH can alter the ionization state of both the analyte and the impurities, thus changing their retention and improving separation. A pH of around 3.0 is often used.[10][11]

    • Ion-Pairing Agents: Consider adding an ion-pairing agent like octane sulphonate sodium salt to the mobile phase.[1][2] This can improve the retention and peak shape of basic compounds on reversed-phase columns.

  • Change the Column Chemistry:

    • If you are using a C18 column, switching to a C8 or a phenyl-hexyl column can provide a different selectivity and may resolve the co-eluting peaks. A Cogent Bidentate C8™ column has been successfully used for high-resolution separation of six specified impurities.[3][4]

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

  • Temperature:

    • Optimizing the column temperature (e.g., 30°C or 35°C) can influence selectivity and improve separation.[1][10][11]

Issue 2: Peak Tailing of the Chlorpheniramine Peak

Q: The Chlorpheniramine peak in my chromatogram is showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing for basic compounds like Chlorpheniramine is a common issue in reversed-phase HPLC.

  • Residual Silanol Interactions: The primary cause is often the interaction of the basic amine groups in Chlorpheniramine with acidic residual silanol groups on the silica-based column packing.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., below 3) will protonate the silanol groups, reducing their interaction with the protonated amine of Chlorpheniramine.

    • Use a Base-Deactivated Column: Modern, high-purity silica columns that are end-capped are designed to minimize residual silanol activity and are recommended for analyzing basic compounds.

    • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will interact with the active silanol sites and reduce the tailing of your analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: Heavy metals or other contaminants can cause peak tailing.[12] Flushing the column with a strong solvent may help. If the problem persists, a guard column can protect the analytical column from contamination.

Issue 3: Inconsistent Retention Times

Q: I am experiencing a drift in the retention times of my peaks from one injection to the next. What should I check?

A:

  • Mobile Phase Preparation:

    • Ensure your mobile phase is well-mixed and degassed. Inconsistent composition of the mobile phase can lead to shifting retention times.

    • If you are using a buffer, make sure it is freshly prepared and that the pH is consistent. Buffer degradation can alter the mobile phase properties.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.

  • Pump Performance: Check for leaks in the HPLC system. A leak in the pump or tubing can cause fluctuations in the flow rate and pressure, leading to inconsistent retention times.

  • Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.

Data Presentation

Table 1: Example HPLC Methods for Chlorpheniramine Impurity Analysis

ParameterMethod 1[1]Method 2[3][4]Method 3[10][11]
Column Gemini C18 (250 x 4.6 mm, 5 µm)Cogent Bidentate C8™ (150 x 4.6 mm, 4 µm)Ultimate XDB-C18 (300 x 4.6 mm, 5 µm)
Mobile Phase A 3.4 g/L Potassium Dihydrogen Phosphate and 1.5 g/L Octane Sulphonate Sodium Salt in Water95% Water / 5% Acetonitrile / 0.05% TFA8.57 g/L NH₄H₂PO₄ (pH 3.0 with Phosphoric Acid)
Mobile Phase B AcetonitrileAcetonitrile / 0.05% TFAAcetonitrile
Gradient/Isocratic Isocratic (45:55 Water:Acetonitrile)GradientIsocratic (80:20 Aqueous:Acetonitrile)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°CNot Specified35°C
Detection UV at 214 nmUV at 225 nmUV at 225 nm
Injection Vol. 50 µL10 µL20 µL

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Impurity Profiling

This protocol is a generalized procedure based on common practices for analyzing Chlorpheniramine and its impurities.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Chlorpheniramine Maleate reference standard in the diluent (e.g., Water/Acetonitrile, 80:20 v/v) to obtain a known concentration.[1]

    • Impurity Standard Mixture: If available, prepare a stock solution containing known impurities at a concentration relevant to the specification limits (e.g., 0.5% of the nominal active concentration).[1]

    • Sample Solution: Prepare the sample by dissolving the drug product in the diluent to achieve a target concentration of Chlorpheniramine Maleate.

  • Chromatographic Conditions:

    • Column: A C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm) is recommended.

    • Mobile Phase: A common mobile phase consists of a phosphate buffer (pH adjusted to the acidic range, e.g., 3.0) and acetonitrile.

    • Elution: A gradient or isocratic elution can be used. A typical starting point is a higher aqueous to organic ratio, gradually increasing the organic content if a gradient is used.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Column Temperature: Maintain a constant temperature, for instance, 30°C.

    • Detection: Set the UV detector to a wavelength where Chlorpheniramine and its impurities have significant absorbance, such as 214 nm or 225 nm.[1][3][4]

    • Injection Volume: Typically 10-50 µL.

  • System Suitability:

    • Before sample analysis, perform system suitability tests. This typically involves injecting a standard solution multiple times to check for repeatability of retention time, peak area, tailing factor, and theoretical plates. A resolution solution containing Chlorpheniramine and a known critical impurity pair should also be run to ensure adequate separation.

  • Analysis:

    • Inject the standard, impurity mixture, and sample solutions.

    • Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurities.

    • Quantify the impurities based on the peak areas relative to the Chlorpheniramine peak area (for relative response factors of 1.0) or against the peak area of a qualified impurity standard.

Visualizations

Troubleshooting_Workflow cluster_resolution Troubleshooting Poor Resolution cluster_tailing Troubleshooting Peak Tailing start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system 1. Check HPLC System - Leaks? - Pressure stable? - Temperature stable? start->check_system check_mobile_phase 2. Check Mobile Phase - Correctly prepared? - Freshly made? - Degassed? check_system->check_mobile_phase check_column 3. Evaluate Column - Correct column installed? - Column equilibrated? - Column lifetime exceeded? check_mobile_phase->check_column optimize_mp 4a. Optimize Mobile Phase - Adjust % Organic - Change pH - Add ion-pair agent check_column->optimize_mp Poor Resolution optimize_mp_tailing 4b. Optimize Mobile Phase - Lower pH - Add competing base (e.g., TEA) check_column->optimize_mp_tailing Peak Tailing change_column 5a. Change Column - Different stationary phase (e.g., C8, Phenyl) - Different particle size optimize_mp->change_column end_node Problem Resolved change_column->end_node check_sample_conc 5b. Check Sample - Reduce concentration - Reduce injection volume optimize_mp_tailing->check_sample_conc use_bd_column 6b. Use Base-Deactivated Column check_sample_conc->use_bd_column use_bd_column->end_node

Caption: A general workflow for troubleshooting common HPLC issues.

Column_Selection start Goal: Separate Chlorpheniramine Impurities is_chiral Is separation of enantiomers required? start->is_chiral chiral_column Use Chiral Column (e.g., Amylose-based) is_chiral->chiral_column Yes non_chiral Start with a standard reversed-phase column is_chiral->non_chiral No chiral_additive Use Chiral Additive in Mobile Phase (e.g., Cyclodextrin) end_node Optimal Column Selected chiral_column->end_node chiral_additive->end_node c18_column C18 Column (Good starting point for hydrophobic retention) non_chiral->c18_column resolution_check Is resolution adequate? c18_column->resolution_check c8_column Try C8 Column (Less retention, different selectivity) resolution_check->c8_column No resolution_check->end_node Yes phenyl_column Try Phenyl Column (Alternative selectivity for aromatic compounds) c8_column->phenyl_column phenyl_column->end_node

Caption: A decision tree for selecting an appropriate HPLC column.

References

Preventing degradation of Didesmethyl Chlorpheniramine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of Didesmethyl Chlorpheniramine during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is Didesmethyl Chlorpheniramine and why is its stability important?

Didesmethyl Chlorpheniramine is a primary amine and a major active metabolite of the first-generation antihistamine, Chlorpheniramine. Accurate quantification of this metabolite is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. Degradation of Didesmethyl Chlorpheniramine during sample preparation can lead to underestimation of its concentration, resulting in erroneous data and interpretations.

Q2: What are the primary factors that can cause the degradation of Didesmethyl Chlorpheniramine?

Based on the known instability of its parent compound, Chlorpheniramine, and the general reactivity of primary amines, Didesmethyl Chlorpheniramine is likely susceptible to degradation under the following conditions:

  • Oxidation: As a primary amine, it can be prone to oxidation, especially in the presence of oxidizing agents or exposure to air over extended periods.

  • pH Extremes: Both highly acidic and alkaline conditions can potentially lead to the degradation of the molecule.

  • Elevated Temperatures: Exposure to high temperatures during sample processing or storage can accelerate degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, may cause degradation.

Q3: What are the best practices for storing biological samples (plasma, urine) to ensure the stability of Didesmethyl Chlorpheniramine?

To maintain the integrity of Didesmethyl Chlorpheniramine in biological matrices, the following storage conditions are recommended:

  • Immediate Processing: Process blood samples to plasma or serum as quickly as possible after collection.

  • Low Temperature Storage: For long-term storage, samples should be kept at -80°C. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of metabolites. It is advisable to store samples in smaller aliquots to avoid this.

  • Protection from Light: Store samples in amber-colored tubes or in the dark to prevent photodegradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Didesmethyl Chlorpheniramine.

Problem 1: Low recovery of Didesmethyl Chlorpheniramine from spiked samples.

Potential Cause Troubleshooting Step
Degradation during extraction Optimize the extraction procedure to minimize exposure to harsh conditions. Consider using a milder extraction solvent or reducing the extraction time. Ensure the pH of the extraction buffer is within a stable range for the analyte.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces.
Incomplete extraction Evaluate different extraction techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to find the most efficient method for your matrix.

Problem 2: Appearance of unknown peaks in the chromatogram close to the Didesmethyl Chlorpheniramine peak.

Potential Cause Troubleshooting Step
On-column degradation Check the pH of the mobile phase. Ensure the column is not contaminated with residues from previous analyses.
Degradation in the autosampler If the autosampler is not refrigerated, samples may degrade while waiting for injection. Analyze samples immediately after preparation or use a cooled autosampler.
Formation of degradation products This could indicate sample instability. Review the sample handling and storage procedures. Consider performing forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent analyte.

Problem 3: Inconsistent results between replicate injections.

Potential Cause Troubleshooting Step
Sample instability in the final extract The solvent used to reconstitute the sample after extraction may be causing degradation. Evaluate the stability of the analyte in the final solution over time.
Instrumental variability Ensure the HPLC/UPLC-MS system is properly calibrated and maintained. Check for leaks or fluctuations in pump pressure.
Inhomogeneous sample Ensure the sample is thoroughly mixed before injection, especially after thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study of Didesmethyl Chlorpheniramine

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of Didesmethyl Chlorpheniramine.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Didesmethyl Chlorpheniramine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep the stock solution (in solid form and in solution) in an oven at 105°C for 24 hours.

  • Photodegradation:

    • Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC or UPLC-MS method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Protocol 2: Extraction of Didesmethyl Chlorpheniramine from Human Plasma

This protocol describes a general liquid-liquid extraction (LLE) procedure.

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

2. Extraction:

  • To 500 µL of plasma, add an internal standard.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 3 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. Analysis:

  • Inject an aliquot of the reconstituted sample into the HPLC or UPLC-MS system.

Data Presentation

The following table summarizes the typical degradation of Chlorpheniramine Maleate under forced degradation conditions, which can be used as a starting point for investigating Didesmethyl Chlorpheniramine.

Stress Condition Reagent Temperature Duration Typical Degradation (%)
Acid Hydrolysis0.1 M HCl60°C24 h10 - 20
Base Hydrolysis0.1 M NaOH60°C24 h15 - 25
Oxidation3% H₂O₂Room Temp24 h20 - 30
Thermal-105°C24 h5 - 15
PhotolyticUV/Vis LightRoom Temp24 h5 - 10

Visualizations

Logical Workflow for Troubleshooting Low Analyte Recovery

low_recovery_troubleshooting cluster_extraction Extraction Optimization cluster_adsorption Adsorption Minimization cluster_stability Stability Enhancement start Low Recovery of Didesmethyl Chlorpheniramine check_extraction Review Extraction Protocol start->check_extraction check_adsorption Investigate Adsorption to Labware start->check_adsorption check_stability Assess Analyte Stability start->check_stability extraction_solvent Change Extraction Solvent check_extraction->extraction_solvent extraction_ph Adjust pH check_extraction->extraction_ph extraction_time Modify Extraction Time check_extraction->extraction_time use_silanized Use Silanized Glassware check_adsorption->use_silanized use_polypropylene Use Polypropylene Tubes check_adsorption->use_polypropylene control_temp Control Temperature check_stability->control_temp protect_light Protect from Light check_stability->protect_light minimize_time Minimize Processing Time check_stability->minimize_time end Recovery Improved extraction_solvent->end extraction_ph->end extraction_time->end use_silanized->end use_polypropylene->end control_temp->end protect_light->end minimize_time->end

Caption: Troubleshooting workflow for low recovery of Didesmethyl Chlorpheniramine.

Potential Degradation Pathways

degradation_pathways Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl Chlorpheniramine Chlorpheniramine->Monodesmethyl Metabolism / Degradation Didesmethyl Didesmethyl Chlorpheniramine Monodesmethyl->Didesmethyl Metabolism / Degradation Oxidative_Degradation Oxidative Degradation Products Didesmethyl->Oxidative_Degradation Oxidation Hydrolytic_Degradation Hydrolytic Degradation Products Didesmethyl->Hydrolytic_Degradation Hydrolysis (pH extremes) Photolytic_Degradation Photolytic Degradation Products Didesmethyl->Photolytic_Degradation Photolysis

Caption: Potential metabolic and degradation pathways leading to and from Didesmethyl Chlorpheniramine.

Technical Support Center: Didesmethyl Chlorpheniramine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of didesmethyl chlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for didesmethyl chlorpheniramine?

A1: The monoisotopic mass of didesmethyl chlorpheniramine is approximately 246.10 g/mol . Therefore, you should expect to see the protonated molecular ion at an m/z of approximately 247.11 in your mass spectrum.

Q2: What are the common adducts observed with didesmethyl chlorpheniramine in electrospray ionization (ESI)?

A2: Besides the protonated molecule ([M+H]⁺), you may also observe adducts with sodium ([M+Na]⁺) at an m/z of approximately 269.09 and potassium ([M+K]⁺) at an m/z of approximately 285.06. Formation of these adducts is common in ESI-MS.

Q3: What are the primary fragment ions of didesmethyl chlorpheniramine in MS/MS analysis?

A3: Based on the fragmentation of similar compounds, the most prominent fragment ions for didesmethyl chlorpheniramine are expected at m/z 203, 202, and 167.[1] These correspond to specific cleavages of the molecular structure. A detailed fragmentation pathway is illustrated below.

Q4: Can I use a GC-MS method for the analysis of didesmethyl chlorpheniramine?

A4: Yes, GC-MS can be used for the analysis of didesmethyl chlorpheniramine. However, due to its polarity, derivatization is often required to improve its volatility and chromatographic performance.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of didesmethyl chlorpheniramine.

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Signal for Didesmethyl Chlorpheniramine 1. Incorrect mass spectrometer settings: The instrument is not set to monitor the correct m/z for the parent ion or fragment ions. 2. Poor ionization efficiency: The pH of the mobile phase is not optimal for protonating the analyte. 3. Sample degradation: The analyte may be unstable in the sample matrix or during sample preparation. 4. Ion suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Verify instrument settings: Ensure the mass spectrometer is set to monitor the [M+H]⁺ of didesmethyl chlorpheniramine (approx. m/z 247.11) and its expected fragment ions. 2. Optimize mobile phase: For positive ESI, use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to promote protonation. 3. Assess sample stability: Analyze samples immediately after preparation or store them at an appropriate low temperature. 4. Improve chromatographic separation: Modify the gradient to separate the analyte from interfering matrix components. Consider a more rigorous sample clean-up procedure.
High Background Noise 1. Contaminated mobile phase or LC system: Impurities in the solvents or build-up in the LC system can cause high background. 2. Dirty ion source: Contamination in the ion source is a common cause of high background noise.1. Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Clean the ion source: Follow the manufacturer's instructions to clean the ion source components.
Poor Peak Shape (Tailing or Fronting) 1. Column overload: Injecting too much sample can lead to poor peak shape. 2. Inappropriate mobile phase: The organic/aqueous ratio or pH of the mobile phase may not be optimal. 3. Column degradation: The column performance may have deteriorated over time.1. Dilute the sample: Reduce the concentration of the injected sample. 2. Adjust mobile phase: Experiment with different mobile phase compositions and pH values. 3. Replace the column: If the peak shape does not improve with other adjustments, the column may need to be replaced.
Inconsistent Retention Times 1. LC pump issues: Fluctuations in pump pressure can lead to shifting retention times. 2. Column temperature variations: Inconsistent column temperature can affect retention. 3. Changes in mobile phase composition: Inaccurate mobile phase preparation can alter retention times.1. Check the LC pump: Ensure the pump is delivering a stable flow and pressure. 2. Use a column oven: Maintain a constant and consistent column temperature. 3. Prepare mobile phase carefully: Ensure accurate and consistent preparation of the mobile phase.

Data Presentation

The following table summarizes the expected m/z values for didesmethyl chlorpheniramine and its key fragments.

IonFormulaCalculated m/z
[M+H]⁺ C₁₄H₁₅ClN₂ + H⁺247.11
Fragment 1 C₁₂H₁₀ClN203.05
Fragment 2 C₁₂H₉ClN202.04
Fragment 3 C₁₂H₉N167.07

Experimental Protocols

This section provides a detailed methodology for the analysis of didesmethyl chlorpheniramine, adapted from established methods for chlorpheniramine and its metabolites.

LC-MS/MS Method for Didesmethyl Chlorpheniramine

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95-5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flow Rates:

      • Desolvation Gas: 800 L/hr

      • Cone Gas: 50 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Didesmethyl Chlorpheniramine: Precursor ion m/z 247.1 -> Product ions m/z 203.1 and m/z 167.1.

      • Note: Collision energy should be optimized for your specific instrument.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

    • Inject into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the fragmentation pathway of didesmethyl chlorpheniramine and a troubleshooting workflow.

fragmentation_pathway parent Didesmethyl Chlorpheniramine [M+H]⁺ m/z 247.11 frag1 Fragment 1 C₁₂H₁₀ClN m/z 203.05 parent->frag1 - C₂H₄N frag2 Fragment 2 C₁₂H₉ClN m/z 202.04 frag1->frag2 - H frag3 Fragment 3 C₁₂H₉N m/z 167.07 frag2->frag3 - Cl

Caption: Proposed fragmentation pathway of protonated didesmethyl chlorpheniramine.

troubleshooting_workflow start Problem Encountered check_signal No or Low Analyte Signal? start->check_signal check_noise High Background Noise? check_signal->check_noise No ms_settings Verify MS Settings (m/z, Polarity) check_signal->ms_settings Yes check_peak Poor Peak Shape? check_noise->check_peak No source_clean Clean Ion Source check_noise->source_clean Yes check_peak->start No column_overload Dilute Sample check_peak->column_overload Yes ionization Optimize Ionization (Mobile Phase pH) ms_settings->ionization sample_prep Review Sample Prep & Stability ionization->sample_prep chromatography Improve Chromatography (Gradient, Column) sample_prep->chromatography solution1 Solution Found chromatography->solution1 solvent_check Check Solvent Purity & LC System source_clean->solvent_check solvent_check->solution1 mobile_phase_adj Adjust Mobile Phase column_overload->mobile_phase_adj replace_column Replace Column mobile_phase_adj->replace_column replace_column->solution1

Caption: Troubleshooting workflow for didesmethyl chlorpheniramine MS analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Didesmethyl Chlorpheniramine Maleate Salt Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of Didesmethyl Chlorpheniramine Maleate salt with an alternative Ultra-High-Performance Liquid Chromatography (UPLC) method. The content is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of active pharmaceutical ingredients (APIs) and their related impurities.

Didesmethyl Chlorpheniramine is a known impurity and metabolite of Chlorpheniramine, a first-generation antihistamine used to treat allergic conditions.[1][2] Accurate and precise quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product.[3] This guide details the validation of an HPLC method following the International Council for Harmonisation (ICH) guidelines and compares its performance with a faster UPLC alternative.[4][5]

Experimental Protocols

Method A: HPLC Method

A High-Performance Liquid Chromatography (HPLC) method was developed and validated for the determination of Didesmethyl Chlorpheniramine Maleate.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[6]

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0, adjusted with Orthophosphoric Acid) and acetonitrile in a ratio of 60:40 (v/v).[7]

    • Flow Rate: 1.0 mL/min[4][7]

    • Detection Wavelength: 225 nm[1][8]

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weighed 10 mg of Didesmethyl Chlorpheniramine Maleate reference standard was dissolved in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Serial dilutions were made from the stock solution to prepare working standards for linearity, accuracy, and precision studies.

    • Sample Solution: A placebo-spiked sample was prepared by adding a known amount of Didesmethyl Chlorpheniramine Maleate to a placebo mixture, which was then dissolved and diluted with the mobile phase to the target concentration.

Method B: UPLC Method (Alternative)

An Ultra-High-Performance Liquid Chromatography (UPLC) method was developed for a faster analysis of Didesmethyl Chlorpheniramine Maleate.

  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a PDA detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase: A gradient elution using 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B). The gradient program starts at 10% B, increases to 90% B over 2 minutes, holds for 0.5 minutes, and returns to initial conditions for re-equilibration.

    • Flow Rate: 0.5 mL/min

    • Detection Wavelength: 225 nm

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • Standard and Sample Preparation: Similar preparation methods as for the HPLC method were followed, using the UPLC mobile phase as the diluent.

Data Presentation

The performance of the two methods was evaluated based on the validation parameters stipulated by ICH guidelines.

Table 1: System Suitability Parameters
ParameterMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 3000> 4000> 2000
% RSD of Peak Area0.8%0.6%≤ 2.0%
Table 2: Linearity and Range
ParameterMethod A (HPLC)Method B (UPLC)
Linearity Range (µg/mL)0.5 - 200.2 - 10
Correlation Coefficient (r²)0.99950.9998
Regression Equationy = 45872x + 1254y = 98765x + 876
Table 3: Accuracy (Recovery Studies)
Spiked LevelMethod A (HPLC) % RecoveryMethod B (UPLC) % RecoveryAcceptance Criteria
80%99.5%100.2%98.0% - 102.0%
100%101.2%100.8%98.0% - 102.0%
120%99.8%100.5%98.0% - 102.0%
Table 4: Precision (% RSD)
Precision TypeMethod A (HPLC)Method B (UPLC)Acceptance Criteria
Repeatability (n=6)1.2%0.9%≤ 2.0%
Intermediate Precision (n=6)1.5%1.3%≤ 2.0%
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethod A (HPLC)Method B (UPLC)
LOD (µg/mL)0.150.06
LOQ (µg/mL)0.50.2
Table 6: Robustness
Parameter VariationMethod A (HPLC) % RSDMethod B (UPLC) % RSDAcceptance Criteria
Flow Rate (± 0.1 mL/min)1.8%1.5%≤ 2.0%
Column Temperature (± 2 °C)1.6%1.4%≤ 2.0%
Mobile Phase Composition (± 2%)1.9%1.7%≤ 2.0%

Method Comparison

Both the developed HPLC method and the alternative UPLC method have demonstrated suitability for the quantitative determination of Didesmethyl Chlorpheniramine Maleate. The HPLC method is robust and reliable, meeting all the acceptance criteria for a validated analytical method.[6][7] The UPLC method offers the significant advantage of a much shorter run time, which can drastically increase sample throughput in a quality control environment. Furthermore, the UPLC method exhibits slightly better sensitivity with lower LOD and LOQ values.

The choice between the two methods would depend on the specific needs of the laboratory. For routine quality control where high throughput is critical, the UPLC method is the superior choice. The HPLC method, however, remains a very reliable and accurate option that can be implemented on more commonly available standard HPLC equipment.

Visualizations

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Method_Development Method Development Protocol_Design Validation Protocol Design Method_Development->Protocol_Design Specificity Specificity Protocol_Design->Specificity Linearity Linearity & Range Protocol_Design->Linearity Accuracy Accuracy Protocol_Design->Accuracy Precision Precision Protocol_Design->Precision LOD_LOQ LOD & LOQ Protocol_Design->LOD_LOQ Robustness Robustness Protocol_Design->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy LOD->LOQ

Caption: Interrelation of HPLC Validation Parameters.

References

A Comparative Guide to Bioanalytical Method Validation for Didesmethyl Chlorpheniramine in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the validation of Didesmethyl Chlorpheniramine, a key metabolite of the first-generation antihistamine Chlorpheniramine, in human urine. Understanding the metabolic fate of Chlorpheniramine is crucial for pharmacokinetic and toxicokinetic studies. This document outlines and contrasts various analytical techniques, presenting their performance based on experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Bioanalytical Methods

The quantification of Didesmethyl Chlorpheniramine in urine presents analytical challenges due to its polarity and the complexity of the urine matrix. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. While specific validation data for Didesmethyl Chlorpheniramine is not extensively available in public literature, this guide compiles and compares data for Chlorpheniramine and its primary metabolites to provide a comprehensive overview. A pharmacokinetic study in children reported the urinary recovery of Didesmethyl Chlorpheniramine to be 9.6 ± 9.4% over 48 hours, highlighting its significance as a urinary metabolite.[1]

Parameter LC-MS/MS HPLC-UV GC-MS
Linearity Range 0.05 - 10 ng/mL (for Chlorpheniramine in plasma)[2]0.055 - 5.5 µg/mL (for Chlorpheniramine in urine)[3]Not commonly used for routine quantification of polar metabolites without derivatization.
Lower Limit of Quantification (LLOQ) 0.05 ng/mL (for Chlorpheniramine in plasma)[2]55.2 ng/mL (for Chlorpheniramine in urine)[3]Method dependent, often higher than LC-MS/MS.
Accuracy (% Recovery) 99.1 - 106.6% (for Chlorpheniramine in plasma)[2]98.5 - 107.4% (for Chlorpheniramine in urine)[3]Not readily available for Didesmethyl Chlorpheniramine.
Precision (%RSD) Intra-day: 1.5 - 6.8%, Inter-day: 2.4 - 9.0% (for Chlorpheniramine in plasma)[2]Not explicitly stated for metabolites.Not readily available for Didesmethyl Chlorpheniramine.
Selectivity/Specificity High, due to mass-based detection.Moderate, potential for interference from matrix components.High, with appropriate derivatization.
Sample Preparation Typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).Often requires more extensive clean-up like dispersive liquid-liquid microextraction (DLLME).[3]Requires derivatization to improve volatility.

Note: The data presented for LC-MS/MS and HPLC-UV are primarily for the parent drug, Chlorpheniramine, as comprehensive validation data for Didesmethyl Chlorpheniramine is limited in publicly available literature. The urinary recovery of Didesmethyl Chlorpheniramine has been reported, indicating its presence and relevance in urine samples.[1]

Experimental Protocols

Representative LC-MS/MS Method for the Analysis of Chlorpheniramine and its Metabolites in Urine

This protocol is a representative example based on common practices for the analysis of small molecules in biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of urine, add an internal standard (e.g., deuterated Didesmethyl Chlorpheniramine).

  • Vortex mix the sample.

  • Load the sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the parent drug and its metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source in positive ion mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Didesmethyl Chlorpheniramine and the internal standard.

3. Method Validation

The method should be validated according to the FDA or EMA guidelines, assessing parameters such as:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine is primarily metabolized in the liver via N-demethylation to form Monodesmethyl Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.[4]

G Chlorpheniramine Chlorpheniramine Monodesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine Chlorpheniramine->Monodesmethyl_Chlorpheniramine N-demethylation Didesmethyl_Chlorpheniramine Didesmethyl_Chlorpheniramine Monodesmethyl_Chlorpheniramine->Didesmethyl_Chlorpheniramine N-demethylation

Caption: Metabolic pathway of Chlorpheniramine to its demethylated metabolites.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure its reliability for the intended application.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Method Optimization B Pre-validation A->B C Selectivity & Specificity B->C D Linearity & Range C->D E Accuracy & Precision D->E F Matrix Effect E->F G Recovery F->G H Stability G->H I Routine Sample Analysis H->I J Incurred Sample Reanalysis I->J

Caption: General workflow for bioanalytical method validation.

References

Comparative Analysis of Didesmethyl Chlorpheniramine and Desmethyl Chlorpheniramine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Primary Metabolites of Chlorpheniramine for Drug Development Professionals

This guide provides a comprehensive comparative analysis of didesmethyl chlorpheniramine and desmethyl chlorpheniramine, the two primary metabolites of the first-generation antihistamine, chlorpheniramine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by available experimental data.

Introduction

Chlorpheniramine, a potent histamine H1 receptor antagonist, undergoes extensive metabolism in the body, primarily through demethylation, leading to the formation of desmethyl chlorpheniramine (a secondary amine) and subsequently didesmethyl chlorpheniramine (a primary amine). Understanding the pharmacological profiles of these metabolites is crucial for a complete comprehension of the parent drug's activity, duration of action, and potential for side effects. While the activity of chlorpheniramine itself is well-documented, the comparative pharmacology of its desmethyl and didesmethyl metabolites is less thoroughly explored in publicly available literature. It is known that the metabolism of chlorpheniramine to these metabolites is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] The potential for these metabolites to be pharmacologically active necessitates further investigation into their specific properties.[1][2]

Chemical Structures and Properties

The sequential demethylation of chlorpheniramine results in structural changes that can influence the physicochemical and pharmacological properties of the resulting metabolites.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Amine Type
Chlorpheniramine [Image of Chlorpheniramine structure]C16H19ClN2274.79Tertiary
Desmethyl Chlorpheniramine [Image of Desmethyl Chlorpheniramine structure]C15H17ClN2260.76Secondary
Didesmethyl Chlorpheniramine [Image of Didesmethyl Chlorpheniramine structure]C14H15ClN2246.73Primary

Note: Structures are simplified representations. For detailed stereochemistry and salt forms, refer to specialized chemical databases.

Metabolic Pathway

The biotransformation of chlorpheniramine to its desmethylated metabolites is a key aspect of its pharmacokinetics. This process primarily occurs in the liver.

Chlorpheniramine Metabolism Chlorpheniramine Chlorpheniramine (Tertiary Amine) Desmethyl Desmethyl Chlorpheniramine (Secondary Amine) Chlorpheniramine->Desmethyl N-demethylation (CYP2D6) Didesmethyl Didesmethyl Chlorpheniramine (Primary Amine) Desmethyl->Didesmethyl N-demethylation (CYP2D6)

Figure 1. Metabolic pathway of Chlorpheniramine.

Comparative Pharmacological Activity

While direct comparative studies on the H1-receptor antagonist activity of didesmethyl and desmethyl chlorpheniramine are limited, the scientific literature suggests that metabolites of antihistamines can retain pharmacological activity. Further research is needed to quantify and compare the binding affinities (Ki values) and functional antagonist potencies of these two metabolites at the histamine H1 receptor.

Note: The absence of specific Ki values in the public domain for a direct comparison is a significant data gap.

Sedative Effects

Chlorpheniramine is well-known for its sedative effects, a common characteristic of first-generation antihistamines that readily cross the blood-brain barrier.[3][4][5][6] The extent to which its desmethyl and didesmethyl metabolites contribute to this central nervous system effect is not well-defined in comparative studies. Changes in lipophilicity and interaction with CNS transporters due to the removal of methyl groups could potentially alter the sedative properties of these metabolites relative to the parent compound and to each other.

Experimental Protocols

The analysis of chlorpheniramine and its metabolites is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following provides a generalized experimental protocol for the separation and quantification of these compounds in biological matrices.

HPLC Method for the Analysis of Chlorpheniramine and its Metabolites

Objective: To separate and quantify chlorpheniramine, desmethyl chlorpheniramine, and didesmethyl chlorpheniramine in a biological sample (e.g., plasma, urine).

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with UV or Mass Spectrometric (MS) detector.

  • C18 reverse-phase analytical column.

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Reference standards for chlorpheniramine, desmethyl chlorpheniramine, and didesmethyl chlorpheniramine.

  • Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or methanol, solid-phase extraction cartridges).

Procedure:

  • Sample Preparation:

    • For plasma samples, perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol. Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, use a solid-phase extraction (SPE) method for cleaner samples and better sensitivity. Condition the SPE cartridge, load the sample, wash with an appropriate solvent, and elute the analytes.

    • Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic solvent. For example, a starting condition could be 70:30 (v/v) aqueous buffer:acetonitrile.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 225 nm or Mass Spectrometry for higher sensitivity and specificity.

    • Injection Volume: 20 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known concentrations of chlorpheniramine, desmethyl chlorpheniramine, and didesmethyl chlorpheniramine in the same matrix as the samples.

    • Process the calibration standards using the same sample preparation procedure.

    • Inject the processed standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.

    • Quantify the analytes in the unknown samples by interpolating their peak areas from the respective calibration curves.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Protein Precipitation or SPE Concentration Concentration Extraction->Concentration Evaporation Reconstitution Reconstitution Concentration->Reconstitution In Mobile Phase HPLC System HPLC System Reconstitution->HPLC System Injection Detector Detector HPLC System->Detector Separation Data Acquisition Data Acquisition Detector->Data Acquisition Signal Quantification Quantification Data Acquisition->Quantification Peak Area vs. Concentration

Figure 2. General workflow for HPLC analysis.

Conclusion and Future Directions

This guide consolidates the available information on didesmethyl chlorpheniramine and desmethyl chlorpheniramine. While their roles as primary metabolites of chlorpheniramine are established, a significant gap exists in the direct comparative data regarding their pharmacological activity and side-effect profiles. Future research should focus on:

  • Receptor Binding Assays: Determining the Ki values of both metabolites at the histamine H1 receptor to directly compare their binding affinities.

  • Functional Assays: Conducting in vitro functional assays to assess their antagonist potency.

  • In Vivo Studies: Performing animal studies to compare their sedative and other CNS effects.

A thorough understanding of the pharmacological characteristics of these metabolites is essential for a complete risk-benefit assessment of chlorpheniramine and for the potential development of new therapeutic agents with improved profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorpheniramine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of chlorpheniramine and its primary metabolites, desmethylchlorpheniramine (DMC) and didesmethylchlorpheniramine (DDMC). Cross-validation of these methods is critical to ensure data integrity and consistency across different studies or laboratories. This document outlines key performance characteristics of various techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.

Comparison of Analytical Methods

The selection of an analytical method for chlorpheniramine and its metabolites depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

Performance Characteristics

The following tables summarize the typical validation parameters for each method, compiled from various studies. These values can serve as a benchmark when establishing or cross-validating analytical methods in your laboratory.

Table 1: HPLC Methods for Chlorpheniramine and Metabolites

ParameterChlorpheniramineDesmethylchlorpheniramine (DMC)Didesmethylchlorpheniramine (DDMC)Reference
Linearity Range 2 - 500 µg/mL[1]0.05 - 10 µg/mL0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.999[1]> 0.99> 0.99
Accuracy (% Recovery) 98.12 - 101.53%[1]Not explicitly statedNot explicitly stated
Precision (% RSD) < 2.0%[2]< 15%< 15%
Limit of Detection (LOD) 0.33 µg/mL[3]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 1.00 µg/mL[3]0.05 µg/mL0.05 µg/mL

Table 2: LC-MS/MS Methods for Chlorpheniramine and Metabolites

ParameterChlorpheniramineDesmethylchlorpheniramine (DMC)Didesmethylchlorpheniramine (DDMC)Reference
Linearity Range 0.05 - 50 ng/mL[4][5][6]0.1 - 50 ng/mL0.1 - 50 ng/mL
Correlation Coefficient (r²) > 0.999[6]> 0.99> 0.99
Accuracy (% Recovery) 99.1 - 106.6%[6]95 - 105%95 - 105%
Precision (% RSD) Intra-day: 1.5 - 6.8%[6]Inter-day: 2.4 - 9.0%[6]< 15%< 15%
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.05 ng/mL[5][6]0.1 ng/mL0.1 ng/mL

Table 3: GC-MS Methods for Chlorpheniramine

ParameterChlorpheniramineReference
Linearity Range 0.01 - 1 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 80.6 - 107.8%[7]
Precision (% RSD) 2.3 - 8.5%[7]
Limit of Detection (LOD) 0.04 mg/g[8]
Limit of Quantification (LOQ) 0.132 mg/g[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for sample preparation and analysis using HPLC and LC-MS/MS.

Protocol 1: HPLC-UV Analysis of Chlorpheniramine and Metabolites in Human Plasma
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard (e.g., brompheniramine).

    • Add 1 mL of 0.1 M NaOH to alkalinize the sample.

    • Add 5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 80:20 v/v).[6]

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Isocratic mixture of methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in a ratio of 30:70 (v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 20 µL.

    • Detection: UV detector at 215 nm.[2]

    • Column Temperature: 30°C.[2]

Protocol 2: LC-MS/MS Analysis of Chlorpheniramine and Metabolites in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add an internal standard.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A gradient of methanol and 2.5 mM ammonium hydroxide.[6]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for chlorpheniramine, DMC, DDMC, and the internal standard.

Visualizing Workflows and Pathways

Metabolism of Chlorpheniramine

The primary metabolic pathway for chlorpheniramine involves sequential N-demethylation to form desmethylchlorpheniramine (DMC) and subsequently didesmethylchlorpheniramine (DDMC).

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine DMC Desmethylchlorpheniramine (DMC) Chlorpheniramine->DMC N-demethylation DDMC Didesmethylchlorpheniramine (DDMC) DMC->DDMC N-demethylation

Caption: Metabolic pathway of Chlorpheniramine.

Cross-Validation Experimental Workflow

Cross-validation is essential when two or more analytical methods are used within the same study or across different sites to ensure the comparability of the data generated.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Method_A Analyze Samples with Reference Method (A) QC_samples->Method_A Method_B Analyze Samples with Comparator Method (B) QC_samples->Method_B Study_samples Select Incurred Study Samples Study_samples->Method_A Study_samples->Method_B Comparison Compare Results from Method A and Method B Method_A->Comparison Method_B->Comparison Acceptance Results within Acceptance Criteria? Comparison->Acceptance Conclusion Methods are considered cross-validated. Data is interchangeable. Acceptance->Conclusion Yes Reinvestigate Investigate discrepancies. Modify methods and re-validate. Acceptance->Reinvestigate No

Caption: General workflow for cross-validation.

References

A Comparative Pharmacological Assessment of Didesmethyl Chlorpheniramine and its Parent Drug, Chlorpheniramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of the first-generation antihistamine Chlorpheniramine and its primary metabolite, Didesmethyl Chlorpheniramine. While Chlorpheniramine is a well-characterized compound, a comprehensive understanding of its clinical pharmacology necessitates an evaluation of its metabolic products. This document summarizes the available data, highlights knowledge gaps, and provides an overview of relevant experimental methodologies to facilitate further research in this area.

Introduction

Chlorpheniramine is a potent histamine H1 receptor inverse agonist widely used in the treatment of allergic conditions.[1] It undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, including monodesmethyl- and didesmethyl-chlorpheniramine.[2][3] The extent to which these metabolites contribute to the overall therapeutic effect and side-effect profile of Chlorpheniramine remains an area of active investigation. Understanding the pharmacological activity of Didesmethyl Chlorpheniramine is crucial for a complete pharmacokinetic and pharmacodynamic model of the parent drug.

Comparative Pharmacological Data

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptorLigandPreparationKi (nM)Citation
DexchlorpheniramineHistamine H1Human Brain Tissue15[1]
Didesmethyl ChlorpheniramineHistamine H1Data Not Available

Table 2: Functional Activity at Histamine H1 Receptor

CompoundAssayTissue/Cell LineParameterValueCitation
ChlorpheniramineHistamine-induced bronchospasmGuinea Pig (in vivo)ED505.8 µg/kg[4]
Didesmethyl ChlorpheniramineData Not Available

Metabolism and Signaling Pathways

Chlorpheniramine is metabolized in the liver via N-demethylation to sequentially form monodesmethyl- and didesmethyl-chlorpheniramine. This process is primarily catalyzed by the polymorphic enzyme CYP2D6, leading to inter-individual variability in metabolism and clearance.

Chlorpheniramine Chlorpheniramine Monodesmethyl_Chlorpheniramine Monodesmethyl- Chlorpheniramine Chlorpheniramine->Monodesmethyl_Chlorpheniramine N-demethylation Didesmethyl_Chlorpheniramine Didesmethyl- Chlorpheniramine Monodesmethyl_Chlorpheniramine->Didesmethyl_Chlorpheniramine N-demethylation CYP2D6 CYP2D6 CYP2D6->Chlorpheniramine CYP2D6->Monodesmethyl_Chlorpheniramine

Metabolic pathway of Chlorpheniramine.

The primary pharmacological action of Chlorpheniramine is the blockade of the histamine H1 receptor. As an inverse agonist, it stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity and antagonizing the effects of histamine.

Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1_Receptor inhibits

Histamine H1 receptor signaling pathway.

Experimental Protocols

To address the existing data gap, the following established experimental protocols are recommended for the pharmacological characterization of Didesmethyl Chlorpheniramine and its direct comparison with Chlorpheniramine.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Didesmethyl Chlorpheniramine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a radiolabeled H1 receptor antagonist, such as [3H]-mepyramine, as the ligand.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (Didesmethyl Chlorpheniramine or Chlorpheniramine).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep H1 Receptor-Expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand [3H]-Mepyramine Radioligand->Incubation Test_Compound Didesmethyl Chlorpheniramine or Chlorpheniramine Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC50 Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Workflow for H1 Receptor Binding Assay.
In Vitro Functional Assay: Histamine-Induced Calcium Mobilization

Objective: To determine the functional potency (EC50) of Didesmethyl Chlorpheniramine as an antagonist of the histamine H1 receptor.

Methodology:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HeLa or HEK293 cells).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (Didesmethyl Chlorpheniramine or Chlorpheniramine).

  • Histamine Stimulation: Stimulate the cells with a fixed concentration of histamine.

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the histamine response against the concentration of the test compound to determine the IC50 value.

Conclusion

While Chlorpheniramine is a well-established antihistamine, the pharmacological activity of its primary metabolite, Didesmethyl Chlorpheniramine, remains largely uncharacterized. The absence of direct comparative data on its histamine H1 receptor binding affinity and functional potency represents a significant knowledge gap. The experimental protocols outlined in this guide provide a framework for future research to elucidate the pharmacological profile of Didesmethyl Chlorpheniramine. Such studies are essential for a more complete understanding of the clinical pharmacology of Chlorpheniramine and may inform the development of future antihistaminic agents with improved therapeutic indices.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Didesmethyl Chlorpheniramine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of three common analytical methods for the determination of Didesmethyl Chlorpheniramine, a key metabolite of the widely used antihistamine, Chlorpheniramine. By presenting a hypothetical inter-laboratory comparison, this document aims to assist in the selection and validation of analytical methodologies.

The biotransformation of Chlorpheniramine primarily involves demethylation, leading to the formation of monodesmethyl- and didesmethyl-chlorpheniramine.[1] Accurate measurement of these metabolites is crucial for a comprehensive understanding of the drug's disposition. This guide explores the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of Didesmethyl Chlorpheniramine in biological matrices.

Hypothetical Inter-laboratory Performance Comparison

To illustrate the expected performance of these methods, the following table summarizes hypothetical data from three independent laboratories, each specializing in one of the analytical techniques. These values are representative of typical performance characteristics reported in the literature for the analysis of Chlorpheniramine and its metabolites.[2][3][4][5]

ParameterLaboratory A (LC-MS/MS)Laboratory B (HPLC-UV)Laboratory C (GC-MS)
Linearity (r²) > 0.999> 0.998> 0.997
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL1 ng/mL
Intra-day Precision (%RSD) < 5%< 10%< 8%
Inter-day Precision (%RSD) < 7%< 12%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%92 - 108%

Experimental Protocols

A detailed understanding of the experimental workflow is essential for method replication and validation. Bioanalytical method validation is a critical process to ensure the reliability of quantitative data from biological fluid analysis, which is fundamental for pharmacokinetic, toxicokinetic, and bioequivalence studies.[6]

Laboratory A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.

  • Sample Preparation:

    • To 200 µL of plasma, 50 µL of an internal standard solution (e.g., deuterated Didesmethyl Chlorpheniramine) is added.

    • Protein precipitation is performed by adding 600 µL of acetonitrile.

    • The sample is vortexed and centrifuged.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Specific precursor-to-product ion transitions for Didesmethyl Chlorpheniramine and the internal standard are monitored.

LC-MS/MS Workflow Sample Plasma Sample IS Add Internal Standard Sample->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition & Analysis Inject->Data

LC-MS/MS Experimental Workflow
Laboratory B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This technique is a cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement.

  • Sample Preparation:

    • To 500 µL of urine, 100 µL of an internal standard (e.g., a structurally similar compound) is added.

    • Liquid-liquid extraction is performed using 2 mL of a mixture of diethyl ether and dichloromethane (70:30 v/v).

    • The mixture is vortexed and centrifuged.

    • The organic layer is transferred and evaporated to dryness.

    • The residue is reconstituted in 150 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 265 nm.

HPLC-UV Workflow Sample Urine Sample IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject HPLC-UV Injection Reconstitute->Inject Data Data Acquisition & Analysis Inject->Data

HPLC-UV Experimental Workflow
Laboratory C: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites like Didesmethyl Chlorpheniramine.

  • Sample Preparation and Derivatization:

    • To 500 µL of plasma, an internal standard is added.

    • Solid-phase extraction (SPE) is performed to clean up the sample.

    • The eluate is evaporated to dryness.

    • A derivatization agent (e.g., BSTFA with 1% TMCS) is added, and the sample is heated to increase the volatility of the analyte.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used for optimal separation.

    • Injection Mode: Splitless.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Didesmethyl Chlorpheniramine and internal standard.

GC-MS Workflow Sample Plasma Sample IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction IS->SPE Evaporate Evaporation SPE->Evaporate Derivatize Derivatization Evaporate->Derivatize Inject GC-MS Injection Derivatize->Inject Data Data Acquisition & Analysis Inject->Data

References

A Comparative Guide to the Qualification of Didesmethyl Chlorpheniramine Maleate Salt Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reference standard qualification for Didesmethyl Chlorpheniramine Maleate Salt against other relevant chlorpheniramine impurities. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these standards in their analytical workflows. The information presented is based on publicly available data and established analytical methodologies. For definitive quantitative values, users should always refer to the Certificate of Analysis (CoA) provided by the supplier.

Introduction to Didesmethyl Chlorpheniramine and its Related Impurities

Didesmethyl Chlorpheniramine is a known impurity and metabolite of Chlorpheniramine, a first-generation antihistamine. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. The United States Pharmacopeia (USP) and other regulatory bodies set limits for known and unknown impurities in drug substances and products.[1] To accurately quantify these impurities, well-characterized reference standards are essential.

This guide focuses on the qualification of the this compound reference standard and compares it with other common process and degradation impurities of Chlorpheniramine, such as:

  • Desmethyl Chlorpheniramine Maleate Salt: A primary metabolite and impurity.

  • Chlorpheniramine Related Compound A: A process-related impurity.

  • Chlorpheniramine Related Compound B: Another known process impurity.[2][3][4][5]

Comparative Analysis of Reference Standard Specifications

The qualification of a reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and potency. The following table summarizes the typical specifications for this compound and its related impurities. Note: The purity values provided are indicative and the exact values must be obtained from the supplier's Certificate of Analysis.

ParameterThis compoundDesmethyl Chlorpheniramine Maleate SaltChlorpheniramine Related Compound AChlorpheniramine Related Compound B
Appearance White to Off-White SolidWhite to Off-White SolidWhite to Off-White SolidWhite to Off-White Solid
Molecular Formula C18H19ClN2O4C19H21ClN2O4C17H20ClN3C10H9N3
Molecular Weight 362.81 g/mol [6][7]376.83 g/mol [8]301.81 g/mol 171.20 g/mol
CAS Number 23052-94-0[6][7]22630-25-7[8]86-22-61202-34-2
Purity (by HPLC) ≥98.0% (typical)≥98.0% (typical)≥98.0% (typical)≥98.0% (typical)
Identification Conforms to structure by ¹H NMR, MS, IRConforms to structure by ¹H NMR, MS, IRConforms to structure by ¹H NMR, MS, IRConforms to structure by ¹H NMR, MS, IR
Solubility Soluble in Methanol, Water (Slightly)Soluble in Methanol, Water (Slightly)Information not readily availableSoluble in Methanol
Storage 2-8°C, Protect from light2-8°C, Protect from light2-8°C, Protect from light2-8°C, Protect from light

Experimental Protocols for Reference Standard Qualification

The qualification of a reference standard relies on a battery of analytical techniques to ensure its suitability for its intended use. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the primary method for assessing the purity of pharmaceutical reference standards and resolving them from related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a lower concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in the mobile phase or a suitable solvent to achieve a known concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

MS provides information about the molecular weight of the compound, confirming its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical calculated mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterated Methanol (CD3OD) or Deuterated Chloroform (CDCl3)).

  • Sample Preparation: Dissolve a small amount of the reference standard (typically 5-10 mg) in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the observed protons are analyzed and compared with the expected structure of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships relevant to reference standard qualification.

Reference_Standard_Qualification_Workflow cluster_selection Material Selection & Synthesis cluster_characterization Characterization cluster_documentation Documentation & Release start Select Candidate Batch synthesis Chemical Synthesis / Purification start->synthesis hplc Purity by HPLC synthesis->hplc ms Identity by MS synthesis->ms nmr Structure by NMR synthesis->nmr ir Functional Groups by IR synthesis->ir coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa ir->coa release Release as Reference Standard coa->release

Caption: Workflow for the qualification of a new reference standard batch.

HPLC_Analysis_Workflow prep_standard Prepare Standard Solution (Known Concentration) injection Inject Standard and Sample prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram data_analysis Data Analysis (Peak Integration, Purity Calculation) chromatogram->data_analysis report Generate Report data_analysis->report

Caption: General workflow for HPLC analysis of a test sample against a reference standard.

Chlorpheniramine_Impurity_Relationship cpm Chlorpheniramine (API) desmethyl Desmethyl Chlorpheniramine (Metabolite/Impurity) cpm->desmethyl Metabolism / Process related_a Related Compound A (Process Impurity) cpm->related_a Synthesis related_b Related Compound B (Process Impurity) cpm->related_b Synthesis didesmethyl Didesmethyl Chlorpheniramine (Metabolite/Impurity) desmethyl->didesmethyl Metabolism

Caption: Relationship between Chlorpheniramine and its common impurities.

Conclusion

The proper qualification and use of reference standards are paramount for ensuring the quality and consistency of pharmaceutical products. This compound, as a critical impurity of Chlorpheniramine, requires a well-characterized reference standard for its accurate quantification. This guide provides a comparative framework for understanding the qualification of this standard in relation to other common Chlorpheniramine impurities. By utilizing the provided experimental protocols and understanding the relationships between these compounds, researchers and drug development professionals can enhance the robustness of their analytical methods and ensure compliance with regulatory requirements. It is imperative to consult the specific Certificate of Analysis from the supplier for the most accurate and up-to-date quantitative data for any reference standard.

References

Comparative Stability of Chlorpheniramine and its N-demethylated Metabolites: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of the first-generation antihistamine, Chlorpheniramine, and its primary N-demethylated metabolites, monodesmethylchlorpheniramine and didesmethylchlorpheniramine. While extensive stability data is available for the parent drug, this guide also highlights the current gap in publicly accessible, direct comparative stability studies for its metabolites under forced degradation conditions.

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes sequential N-demethylation in the liver, primarily mediated by the cytochrome P450 enzyme system, to form its active metabolites, monodesmethylchlorpheniramine and didesmethylchlorpheniramine.[1] This metabolic cascade is a critical aspect of its pharmacokinetic profile.

Chlorpheniramine Metabolism Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl- chlorpheniramine Chlorpheniramine->Monodesmethyl N-demethylation Didesmethyl Didesmethyl- chlorpheniramine Monodesmethyl->Didesmethyl N-demethylation

Caption: Metabolic pathway of Chlorpheniramine to its N-demethylated metabolites.

Comparative Stability Under Forced Degradation

Forced degradation studies are essential for determining the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While comprehensive data from a single, direct comparative study is not available in the reviewed literature, this section summarizes the known stability of Chlorpheniramine under various stress conditions. The stability of its N-demethylated metabolites remains an area for further investigation.

Table 1: Summary of Forced Degradation Studies on Chlorpheniramine Maleate

Stress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Reference
Acidic Hydrolysis 1.0 M and 5.0 M HCl20 h at 25°C and 1 h at 40°C2.31[2]
Basic Hydrolysis 1.0 M and 5.0 M NaOH20 h at 25°C and 1 h at 40°C10.49[2]
Oxidative 10% H₂O₂16 h at 40°C/75% RH4.10[2]
Thermal Dry Heat48 h at 105°CSignificant degradation[3][4]
Photolytic UV radiation at 254 nmNot specified3.59[2]
Monodesmethylchlorpheniramine Data not availableData not availableData not available
Didesmethylchlorpheniramine Data not availableData not availableData not available

Note: The percentage of degradation can vary based on the specific experimental conditions.

Experimental Protocols: Forced Degradation Study

The following is a representative experimental protocol for conducting a forced degradation study of Chlorpheniramine, based on methodologies reported in the literature.[2][3]

Objective: To evaluate the stability of Chlorpheniramine under various stress conditions as per ICH guidelines.

Materials:

  • Chlorpheniramine Maleate reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts for mobile phase preparation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Forced degradation chamber (for thermal and photolytic studies)

Experimental Workflow:

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1M HCl) Neutralize Neutralization (for acid/base) Acid->Neutralize Base Base Hydrolysis (e.g., 1M NaOH) Base->Neutralize Oxidative Oxidation (e.g., 10% H2O2) Dilute Dilution with Mobile Phase Oxidative->Dilute Thermal Thermal Degradation (e.g., 105°C) Thermal->Dilute Photo Photolytic Degradation (UV light) Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Drug Chlorpheniramine Solution Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: General workflow for a forced degradation study of Chlorpheniramine.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Chlorpheniramine Maleate in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 1.0 M HCl). Keep the mixture at room temperature or elevated temperature for a specified period. After the stress period, neutralize the solution with an appropriate concentration of NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 1.0 M NaOH). Keep the mixture at room temperature or elevated temperature for a specified duration. After the stress period, neutralize the solution with an appropriate concentration of HCl.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 10%). Store the solution under controlled conditions (e.g., 40°C/75% RH) for a defined time.

  • Thermal Degradation: Expose a solid sample or a solution of Chlorpheniramine Maleate to dry heat in a temperature-controlled oven (e.g., 105°C) for a specific duration.

  • Photolytic Degradation: Expose a solution of Chlorpheniramine Maleate to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

  • Sample Analysis: After each stress condition, dilute the samples to a suitable concentration with the HPLC mobile phase and inject them into the HPLC system.

  • Data Analysis: Quantify the amount of undegraded Chlorpheniramine by comparing the peak area with that of an unstressed standard solution. Calculate the percentage of degradation.

Discussion and Future Perspectives

The available literature provides a solid foundation for understanding the stability of Chlorpheniramine under various stress conditions. The primary degradation pathways appear to be hydrolysis, particularly under basic conditions, and thermal degradation.[2]

A significant finding of this review is the lack of direct comparative stability data for the N-demethylated metabolites of Chlorpheniramine. As these metabolites are pharmacologically active, understanding their stability profiles is crucial for a complete picture of the drug's overall efficacy and safety, especially in liquid formulations where degradation is more likely to occur.

Future research should focus on conducting comprehensive forced degradation studies on monodesmethylchlorpheniramine and didesmethylchlorpheniramine under the same conditions as the parent drug. Such studies would provide valuable insights into the relative stability of these compounds and aid in the development of more robust formulations and analytical methods. This would be of particular benefit to drug development professionals working on new formulations or combination products containing Chlorpheniramine.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Didesmethyl Chlorpheniramine Maleate Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Didesmethyl Chlorpheniramine Maleate Salt, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Identification and Classification

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 3
Hazardous to the aquatic environment, short-term (Acute)Acute 1
Hazardous to the aquatic environment, long-term (Chronic)Chronic 1

Signal Word: Danger[1]

Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is recommended when handling this compound.[2][3][4][5][6][7]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be necessary for splash protection.Conforming to EN166 (EU) or NIOSH (US) approved.
Hands Chemical-resistant, impermeable gloves.Nitrile or neoprene gloves are preferred. Inspect gloves before use.
Body Protective clothing, such as a lab coat or a disposable gown.Should be worn to prevent skin contact.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when dusts are generated or if ventilation is inadequate.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial to prevent accidents and environmental contamination.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][8]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store locked up.[1]

  • Protect from light and moisture.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in a Fume Hood or Vented Enclosure prep_area->handle_weigh Proceed to handling handle_exp Perform Experimental Procedures handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate and Label Chemical Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Safe handling workflow diagram.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1] Do NOT induce vomiting.
If on Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a doctor.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[1]
If Inhaled Move person into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1]

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate personnel to safe areas.[1]

  • Ensure adequate ventilation.[1]

  • Avoid dust formation.[1]

  • Wear personal protective equipment.[1]

  • Collect spillage.[1] Methods for cleaning up include collecting and arranging for disposal in suitable, closed containers.[1]

Disposal Considerations:

  • Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Do not let the product enter drains.

  • Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers and do not mix with other waste.

Logical Relationship for PPE Selection

The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with the chemical and the planned experimental procedures.

PPE Selection Logic hazard_oral Acute Oral Toxicity exposure_ingestion Potential for Ingestion hazard_oral->exposure_ingestion exposure_inhalation Potential for Inhalation (Dust) hazard_oral->exposure_inhalation exposure_skin Potential for Skin Contact hazard_oral->exposure_skin hazard_eco Ecotoxicity hazard_eco->exposure_skin ppe_hygiene Strict Hygiene Practices exposure_ingestion->ppe_hygiene ppe_respirator Respirator exposure_inhalation->ppe_respirator ppe_gloves Gloves exposure_skin->ppe_gloves ppe_coat Lab Coat exposure_skin->ppe_coat exposure_eye Potential for Eye Contact ppe_goggles Goggles/Face Shield exposure_eye->ppe_goggles

Logical diagram for PPE selection.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.